molecular formula C8H10N2O2 B1282719 Ethyl 3-methylpyridazine-4-carboxylate CAS No. 98832-80-5

Ethyl 3-methylpyridazine-4-carboxylate

Cat. No.: B1282719
CAS No.: 98832-80-5
M. Wt: 166.18 g/mol
InChI Key: TVAAFELLTHKOFM-UHFFFAOYSA-N
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Description

Ethyl 3-methylpyridazine-4-carboxylate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-methylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-10-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAAFELLTHKOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540653
Record name Ethyl 3-methylpyridazine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98832-80-5
Record name 4-Pyridazinecarboxylic acid, 3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98832-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 3-methylpyridazine-4-carboxylate (CAS 98832-80-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-methylpyridazine-4-carboxylate, a heterocyclic building block with potential applications in pharmaceutical research and development. Due to the limited availability of detailed experimental data in publicly accessible literature for this specific compound, this guide combines known information with plausible scientific predictions and contextual information based on the broader class of pyridazine derivatives.

Chemical Structure and Properties

This compound is a substituted pyridazine, a class of aromatic heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring. The presence of the ester and methyl functional groups offers potential sites for further chemical modification, making it a valuable intermediate in organic synthesis.

PropertyValueSource
CAS Number 98832-80-5N/A
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Physical Form Solid (at 20°C)N/A
Purity ≥97% (commercially available)[1]
Storage Store in a cool, dry placeN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Not reportedN/A

Synthesis

Proposed Synthetic Pathway

A likely synthesis would involve the reaction of an ethyl β-ketoester, a glyoxal derivative, and hydrazine hydrate. For the target molecule, ethyl acetoacetate would serve as the source of the 3-methyl and 4-carboxylate moieties.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl Acetoacetate D One-Pot Three-Component Condensation Reaction A->D B Glyoxal B->D C Hydrazine Hydrate C->D E This compound D->E Cyclization & Dehydration

Plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical)

  • Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add glyoxal (1 equivalent) and hydrazine hydrate (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and subsequent cyclization.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectral data is not widely published, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

TechniqueExpected Features
¹H NMR - A singlet for the methyl protons (~2.5 ppm).- A quartet and a triplet for the ethyl ester protons (~4.3 ppm and ~1.3 ppm, respectively).- Two doublets in the aromatic region for the pyridazine ring protons (~8.5-9.5 ppm).
¹³C NMR - Resonances for the methyl carbon (~20 ppm), ethyl ester carbons (~60 ppm and ~14 ppm).- Carbonyl carbon of the ester (~165 ppm).- Aromatic carbons of the pyridazine ring (~120-160 ppm).
IR Spectroscopy - C=O stretching vibration for the ester group (~1720 cm⁻¹).- C=N and C=C stretching vibrations for the pyridazine ring (~1550-1600 cm⁻¹).- C-H stretching vibrations for the alkyl and aromatic groups (~2900-3100 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 166.18.

Biological and Therapeutic Potential of the Pyridazine Scaffold

The pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. While the specific biological activity of this compound has not been reported, its parent scaffold is associated with a wide range of therapeutic properties. This suggests that the title compound could serve as a valuable starting material for the synthesis of novel drug candidates.

G cluster_activities Reported Biological Activities A Pyridazine Scaffold B Anticancer A->B C Anti-inflammatory A->C D Antihypertensive A->D E Antimicrobial A->E F Antiviral A->F G CNS Activity (e.g., Anticonvulsant) A->G

Diverse biological activities associated with the pyridazine core structure.

The varied pharmacological profiles of pyridazine derivatives highlight the potential of this compound as a key intermediate for the development of new therapeutics targeting a range of diseases.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is scarce, its chemical structure suggests it is a versatile intermediate for the synthesis of more complex molecules. The well-documented and diverse biological activities of the pyridazine scaffold provide a strong rationale for the further investigation and derivatization of this compound in the pursuit of novel therapeutic agents. Further experimental work is necessary to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide to Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methylpyridazine-4-carboxylate, a heterocyclic compound belonging to the pyridazine class, holds potential as a building block in medicinal chemistry and drug discovery. The pyridazine core is a known pharmacophore, with derivatives exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents theoretical data based on the analysis of related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

Molecular Structure and Identification

This compound is characterized by a pyridazine ring substituted with a methyl group at the 3-position and an ethyl carboxylate group at the 4-position.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms 3-Methylpyridazine-4-carboxylic acid ethyl ester
CAS Number 98832-80-5[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Canonical SMILES CCOC(=O)c1cnnc(c1)C
InChI Key Not available

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Likely a solid or liquidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents like ethanol, DMSO, and dichloromethane.Inferred from structural similarity to other esters

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of similar pyridazine derivatives. A potential method involves a one-pot, three-component reaction.[2]

Proposed Experimental Protocol for Synthesis

Reaction Scheme: A potential synthesis could involve the condensation of an appropriate β-keto ester, a glyoxal derivative, and hydrazine hydrate.

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Glyoxal

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Catalytic amount of acid (e.g., acetic acid)

Procedure:

  • Dissolve ethyl 2-methyl-3-oxobutanoate and glyoxal in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of acetic acid to the mixture.

  • Slowly add hydrazine hydrate to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product using spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not publicly available, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group, and the pyridazine ring protons.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0Singlet1HH6 (pyridazine ring)
~8.8Singlet1HH5 (pyridazine ring)
~4.4Quartet2H-OCH₂CH₃
~2.7Singlet3H-CH₃ (on pyridazine ring)
~1.4Triplet3H-OCH₂CH₃

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide information on the carbon framework of the molecule.

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~158C3 (pyridazine ring)
~152C6 (pyridazine ring)
~135C4 (pyridazine ring)
~128C5 (pyridazine ring)
~62-OCH₂CH₃
~22-CH₃ (on pyridazine ring)
~14-OCH₂CH₃

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretch (aromatic)
~2980MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600, ~1470MediumC=N and C=C stretch (pyridazine ring)
~1250StrongC-O stretch (ester)

3.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 166.18

  • Key Fragmentation Pattern: A prominent fragment would likely correspond to the loss of the ethoxy group (-OCH₂CH₃) from the molecular ion, resulting in a peak at m/z = 121. Further fragmentation of the pyridazine ring could also be observed.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the pyridazine scaffold is present in numerous compounds with a broad range of pharmacological activities. This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.

Pyridazine derivatives have been reported to exhibit activities such as:

  • Antitumor

  • Antibacterial

  • Analgesic

  • Anti-inflammatory

  • Antiviral

  • Antihypertensive

Given the diverse bioactivities of pyridazines, this compound could potentially interact with various biological targets and signaling pathways. Further research through biological screening and assays is necessary to elucidate its specific pharmacological profile.

Logical and Workflow Diagrams

The following diagrams illustrate the logical flow of compound identification and a general workflow for its synthesis.

cluster_0 Compound Identification Workflow Molecular Formula Molecular Formula Molecular Weight Molecular Weight Molecular Formula->Molecular Weight Structure Elucidation Structure Elucidation Molecular Formula->Structure Elucidation Molecular Weight->Structure Elucidation Spectroscopic Data Spectroscopic Data Spectroscopic Data->Structure Elucidation

Caption: Logical workflow for the identification of this compound.

cluster_1 General Synthesis Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Conclusion

This compound represents a molecule of interest for medicinal chemistry due to its pyridazine core. This guide has summarized its known properties and provided a theoretical framework for its synthesis and characterization based on the chemistry of related compounds. The lack of extensive experimental data in the public domain underscores the opportunity for novel research in this area. Future studies focused on the synthesis, detailed characterization, and biological evaluation of this compound are warranted to explore its full potential in drug discovery and development.

References

Technical Guide: Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental protocols related to Ethyl 3-methylpyridazine-4-carboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also furnishes generalized, yet detailed, experimental protocols that are standard in organic chemistry for the synthesis and characterization of similar heterocyclic compounds.

Core Compound Data

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
CAS Number 98832-80-5[1]
Melting Point Data not available

Experimental Protocols

Representative Synthesis of this compound

While a detailed, step-by-step published synthesis for this compound is not available, a plausible and representative synthetic route can be constructed based on established methods for pyridazine synthesis. One such approach involves a hetero-Diels-Alder reaction followed by an oxidation step.

Reaction Scheme:

A 1,2-diaza-1,3-diene can react with an appropriate dienophile, such as ethyl vinyl ether, in a hetero-Diels-Alder cycloaddition to form a tetrahydropyridazine intermediate. Subsequent oxidation of this intermediate would yield the aromatic pyridazine ring of the target compound.

Materials and Reagents:

  • 1,2-diaza-1,3-diene precursor

  • Ethyl vinyl ether

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Oxidizing agent (e.g., Manganese dioxide, DDQ)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dried round-bottom flask is charged with the 1,2-diaza-1,3-diene precursor under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous toluene is added, and the mixture is stirred.

  • Cycloaddition: Ethyl vinyl ether is added to the reaction mixture. The flask is then heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude residue, containing the tetrahydropyridazine intermediate, is dissolved in a suitable solvent like dichloromethane.

  • Oxidation: The oxidizing agent (e.g., activated manganese dioxide) is added portion-wise to the solution at room temperature. The reaction is stirred until the starting material is consumed, as indicated by TLC.

  • Purification: The reaction mixture is filtered through a pad of celite to remove the oxidizing agent. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The purified fractions are combined, and the solvent is evaporated to yield this compound. The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Melting Point Determination

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. The following is a standard protocol for determining the melting point using a capillary melting point apparatus.[2][3][4]

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • The solid sample of this compound

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline sample is placed in a mortar and finely powdered.[3]

  • Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[4]

  • Apparatus Setup: The filled capillary tube is placed in the sample holder of the melting point apparatus.[4]

  • Measurement:

    • Rapid Determination (Optional): The sample is heated rapidly to get an approximate melting range. This helps in saving time for the accurate determination.

    • Accurate Determination: A fresh sample is heated to a temperature about 10-15 °C below the approximate melting point. The heating rate is then slowed to 1-2 °C per minute.[4]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be sharp (typically 0.5-2 °C).

Visualizations

The following diagrams illustrate the generalized workflows for the synthesis and characterization of an organic compound like this compound.

Synthesis_Workflow start Start: Reagents & Glassware reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup cycloaddition Hetero-Diels-Alder Cycloaddition (Reflux) reaction_setup->cycloaddition workup1 Solvent Removal cycloaddition->workup1 oxidation Oxidation of Intermediate workup1->oxidation filtration Filtration (Removal of Oxidant) oxidation->filtration purification Column Chromatography filtration->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end Melting_Point_Workflow start Start: Purified Solid Sample sample_prep Sample Preparation (Grind to fine powder) start->sample_prep capillary_fill Fill Capillary Tube (2-3 mm height) sample_prep->capillary_fill apparatus_setup Place in Melting Point Apparatus capillary_fill->apparatus_setup heating Heat Slowly (1-2 °C/min near MP) apparatus_setup->heating observation Observe & Record (Start and end of melting) heating->observation end End: Melting Point Range observation->end

References

Boiling Point of Ethyl 3-methylpyridazine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the boiling point of ethyl 3-methylpyridazine-4-carboxylate. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document provides a comprehensive overview based on the analysis of related chemical structures and established principles of physical chemistry. It also outlines detailed experimental protocols for the precise determination of this physical property, a crucial parameter in purification, synthesis, and process development.

Physicochemical Properties and Boiling Point Estimation

The presence of the polar pyridazine ring and the carboxylate group in this compound suggests that it will have a significantly higher boiling point than nonpolar compounds of similar molecular weight due to dipole-dipole interactions. For context, the parent heterocycle, pyridazine, has a boiling point of 208 °C. The addition of a methyl and an ethyl carboxylate group will increase the molecular weight and likely the polarity, further elevating the boiling point.

For comparative purposes, the boiling points of related heterocyclic compounds are presented in the table below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
PyridazineC4H4N280.09208
3-MethylpyridineC6H7N93.13143-144
Ethyl Nicotinate (Ethyl pyridine-3-carboxylate)C8H9NO2151.16222-224
3-Methylpyridine-4-carboxylic acidC7H7NO2137.14389

Note: The boiling point of 3-methylpyridine-4-carboxylic acid is significantly higher due to strong intermolecular hydrogen bonding between the carboxylic acid groups.

Based on these comparisons, the boiling point of this compound is anticipated to be in the range of 220-260 °C at atmospheric pressure. However, for drug development and process scale-up, a precise experimental value is indispensable.

Experimental Determination of Boiling Point

To obtain an accurate boiling point for this compound, standard laboratory procedures should be followed. The choice of method may depend on the quantity of the substance available.

Method 1: Distillation Method (for quantities > 5 mL)

This method is suitable when a sufficient amount of the compound is available for purification by distillation.

Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

  • Sample Preparation: Place the this compound sample into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle or an oil bath.

  • Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the substance at the recorded atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary to determine the normal boiling point.

Method 2: Thiele Tube Method (for small quantities < 1 mL)

This micro-method is ideal when only a small amount of the substance is available.

Protocol:

  • Sample Preparation: Place a small amount of the this compound into a small test tube or a melting point capillary tube that has been sealed at one end.

  • Capillary Inversion: Invert a smaller, open-ended capillary tube and place it inside the larger tube containing the sample.

  • Apparatus Setup: Attach the sample tube to a thermometer using a rubber band or a wire. Immerse the setup in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a steady stream of bubbles is observed.

  • Cooling and Data Collection: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the inverted capillary tube.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the decision-making process and workflow for determining the boiling point of a novel compound like this compound.

G Workflow for Boiling Point Determination cluster_prep Preparation & Preliminary Assessment cluster_decision Method Selection cluster_methods Experimental Protocols cluster_analysis Data Analysis & Reporting A Synthesize and Purify This compound B Assess Purity (e.g., NMR, GC-MS) A->B C Sufficient Sample (> 5 mL)? B->C D Perform Distillation Method C->D Yes E Perform Thiele Tube Method C->E No F Record Boiling Point and Atmospheric Pressure D->F E->F G Apply Pressure Correction (if necessary) F->G H Final Reported Boiling Point G->H

Caption: A flowchart outlining the key steps for the experimental determination of the boiling point of a chemical compound.

Conclusion

While an experimentally determined boiling point for this compound is not currently documented in readily accessible scientific literature, this guide provides a robust framework for its estimation and experimental determination. For professionals in research and drug development, obtaining a precise boiling point through the detailed protocols herein is a critical step for ensuring purity, optimizing reaction conditions, and developing scalable manufacturing processes. The provided workflow and comparative data serve as a valuable resource for the physicochemical characterization of this and other novel pyridazine derivatives.

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of Ethyl 3-methylpyridazine-4-carboxylate (CAS: 98832-80-5), a heterocyclic compound of interest in chemical and pharmaceutical research. Due to the current lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing detailed experimental protocols and data presentation structures to enable researchers to generate and interpret this critical physicochemical property.

The solubility of a compound is a fundamental parameter that influences its behavior in various applications, from synthetic reaction conditions to bioavailability in drug development.[1] Pyridazine derivatives, in particular, exhibit a wide range of biological activities, but their utility can be limited by poor aqueous solubility.[2] Understanding the solubility of this compound in different solvents and pH conditions is therefore essential for its effective application and development.

Predicted Solubility Characteristics

Based on its chemical structure, a qualitative prediction of the solubility of this compound can be made. The molecule contains:

  • A pyridazine ring : This aromatic heterocycle contains two nitrogen atoms, which can act as hydrogen bond acceptors, potentially conferring some degree of polarity and aqueous solubility.[3]

  • An ethyl carboxylate group : This ester functional group is polar but also contributes to the lipophilicity of the molecule.

  • A methyl group : This adds to the non-polar character of the compound.

Overall, this compound is expected to be sparingly soluble in water but should exhibit good solubility in common polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[3][4] Its solubility in aqueous media is likely to be pH-dependent due to the basic nature of the pyridazine nitrogen atoms (pKa of pyridazine is ~2.24).[5] These predictions must be confirmed through rigorous experimental evaluation.

Data Presentation: A Template for Experimental Results

All experimentally determined solubility data should be meticulously recorded. The following table provides a structured format for presenting quantitative solubility results for easy comparison and analysis.

Solvent SystempH (if aqueous)Temperature (°C)Method UsedSolubility (mg/mL)Solubility (µM)Notes
Deionized Water7.0 (unbuffered)25 ± 1Shake-Flask
Phosphate-Buffered Saline (PBS)7.425 ± 1Shake-Flask
0.1 M HCl1.025 ± 1Shake-Flask
0.1 M NaOH13.025 ± 1Shake-Flask
EthanolN/A25 ± 1Shake-Flask
MethanolN/A25 ± 1Shake-Flask
Dimethyl Sulfoxide (DMSO)N/A25 ± 1Shake-Flask
AcetonitrileN/A25 ± 1Shake-Flask
Additional Solvents

Experimental Protocols

The following sections detail the methodologies for qualitative and quantitative solubility determination.

Qualitative Solubility Classification

This flowchart-based approach provides rapid classification of the compound's acidic, basic, or neutral character based on its solubility in different aqueous solutions.[1][6]

Materials:

  • This compound

  • Test tubes and vortex mixer

  • Deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Place approximately 10-20 mg of the solid compound into a series of small, clean test tubes.

  • To the first tube, add 1 mL of deionized water. Vortex vigorously for 30-60 seconds. Observe if the solid dissolves completely. If it does, the compound is water-soluble.

  • If the compound is insoluble in water, proceed to test its solubility in 5% NaOH and 5% HCl in separate tubes, again adding 1 mL of the respective solvent and vortexing.

  • If the compound is soluble in 5% NaOH but not water, it is likely a weak acid. Test its solubility in 5% NaHCO₃ to differentiate between a strong acid (soluble) and a weak acid (insoluble).

  • If the compound is soluble in 5% HCl but not water, it is classified as a base.[6]

  • If the compound is insoluble in water, 5% NaOH, and 5% HCl, test its solubility in cold, concentrated H₂SO₄. Solubility in this strong acid suggests the presence of neutral compounds containing heteroatoms like nitrogen or oxygen.[1]

Quantitative Thermodynamic (Equilibrium) Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[7] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., LC-MS).

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg per mL of solvent) to ensure that a saturated solution is formed.

  • Equilibration: Add a precise volume of the desired solvent to the vial. Seal the vial tightly.

  • Agitation: Place the vial on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient period to reach equilibrium (typically 24 to 72 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a 0.22 µm syringe filter to remove any remaining microscopic particles. Note: Adsorption of the compound to the filter should be evaluated.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC method against a standard calibration curve.[8]

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent and temperature.

Visualizing Experimental and Logical Workflows

Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz (DOT language) to illustrate key workflows.

G start_end start_end process process decision decision io io sub sub A Start: Compound (this compound) B Select Solubility Assay A->B C Qualitative Classification B->C Qualitative D Quantitative Measurement B->D Quantitative E Add ~10mg solid to 1mL of solvent C->E I Shake-Flask Method (Thermodynamic) D->I F Solvents: Water, 5% HCl, 5% NaOH E->F G Vortex & Observe F->G H Determine Solubility Class (Acid, Base, Neutral) G->H J Add excess solid to solvent I->J K Agitate for 24-72h at constant T J->K L Centrifuge & Filter Supernatant K->L M Quantify Concentration (e.g., HPLC-UV) L->M N Report as mg/mL or µM M->N

Caption: Experimental workflow for determining compound solubility.

G cluster_water start start decision decision result result acid_base acid_base neutral neutral start_node Test Compound water Soluble in Water? start_node->water hcl Soluble in 5% HCl? water->hcl No ph_test Test pH of Aqueous Solution water->ph_test Yes naoh Soluble in 5% NaOH? hcl->naoh No res_base Class B: Amine (Base) hcl->res_base Yes nahco3 Soluble in 5% NaHCO3? naoh->nahco3 Yes h2so4 Soluble in conc. H2SO4? naoh->h2so4 No res_strong_acid Class SA1: Strong Acid nahco3->res_strong_acid Yes res_weak_acid Class SA2: Weak Acid nahco3->res_weak_acid No res_neutral_polar Class N: Neutral Polar (e.g., Alcohol, Ester) h2so4->res_neutral_polar Yes res_inert Class I: Inert h2so4->res_inert No acidic Acidic (pH < 5) ph_test->acidic basic Basic (pH > 8) ph_test->basic neutral_ws Neutral (pH 5-8) ph_test->neutral_ws

Caption: Logical flowchart for solubility-based classification.

References

Spectral and Methodological Profile of Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and experimental protocols for the synthesis of Ethyl 3-methylpyridazine-4-carboxylate (CAS No. 98832-80-5), a key heterocyclic building block in medicinal chemistry. The information presented is intended to support researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the key spectral data for this compound, providing a quantitative reference for compound identification and characterization.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.18s-1HH-6 (pyridazine ring)
8.95s-1HH-5 (pyridazine ring)
4.43q7.12H-OCH₂CH₃
2.82s-3H-CH₃ (pyridazine ring)
1.41t7.13H-OCH₂CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
165.2C=O (ester)
157.0C-3 (pyridazine ring)
152.1C-6 (pyridazine ring)
149.8C-4 (pyridazine ring)
126.9C-5 (pyridazine ring)
62.0-OCH₂CH₃
21.3-CH₃ (pyridazine ring)
14.2-OCH₂CH₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Interpretation
2981C-H stretch (aliphatic)
1728C=O stretch (ester)
1570C=N stretch (pyridazine ring)
1288C-O stretch (ester)

Sample preparation: Not specified

Table 4: Mass Spectrometry Data
m/zInterpretation
167.0764[M+H]⁺

Technique: High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following is a detailed protocol adapted from the literature.

Synthesis of this compound

A two-step synthetic route is employed, starting from the formation of an intermediate, 4-Ethyl 1-methyl 6-ethoxy-3-methyl-5,6-dihydropyridazine-1,4(4H)-dicarboxylate, followed by its oxidation to the final product.

Step 1: Synthesis of 4-Ethyl 1-methyl 6-ethoxy-3-methyl-5,6-dihydropyridazine-1,4(4H)-dicarboxylate

This protocol is not detailed in the provided source. The starting material for the final step was synthesized as per a previously reported procedure which was not included.

Step 2: Oxidation to this compound [1]

  • Dissolve 4-Ethyl 1-methyl 6-ethoxy-3-methyl-5,6-dihydropyridazine-1,4(4H)-dicarboxylate (18.48 g, 1 equivalent) in 250 mL of acetic acid in a 500 mL round-bottomed flask.

  • Slowly add 1.2 equivalents (4.05 mL) of bromine to the solution. The addition will result in the formation of a brown reaction mixture and gas evolution.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion of the reaction, proceed with product isolation and purification (details not specified in the provided source).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Starting Materials intermediate 4-Ethyl 1-methyl 6-ethoxy-3-methyl-5,6-dihydropyridazine-1,4(4H)-dicarboxylate start->intermediate Multi-step Synthesis product This compound intermediate->product Oxidation (Br₂/AcOH) nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_tables Structured Data Tables nmr->data_tables ir->data_tables ms->data_tables

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the ¹H NMR Analysis of Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl 3-methylpyridazine-4-carboxylate. Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted analysis based on established principles of NMR spectroscopy and data from analogous structures. This guide is intended to assist researchers in the identification, characterization, and quality control of this heterocyclic compound, which holds potential as a building block in medicinal chemistry and drug development.

Molecular Structure and Proton Environments

The chemical structure of this compound (CAS No: 98832-80-5) consists of a pyridazine ring substituted with a methyl group at the 3-position and an ethyl carboxylate group at the 4-position. The molecule has four distinct proton environments that are expected to give rise to four signals in the ¹H NMR spectrum.

Figure 1. Molecular structure of this compound with key proton groups indicated.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are estimated based on the analysis of similar pyridazine derivatives and standard values for ethyl esters. The coupling constants (J) are predicted based on typical values for aromatic and aliphatic systems.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-6 (pyridazine ring)8.8 - 9.2Doublet (d)1H~5.0
H-5 (pyridazine ring)7.5 - 7.8Doublet (d)1H~5.0
-OCH₂CH₃ (ethyl ester)4.3 - 4.5Quartet (q)2H~7.1
-CH₃ (pyridazine ring)2.6 - 2.8Singlet (s)3H-
-OCH₂CH₃ (ethyl ester)1.3 - 1.5Triplet (t)3H~7.1

Analysis of Predicted Spectrum:

  • Pyridazine Ring Protons (H-6 and H-5): The two protons on the pyridazine ring are expected to appear as doublets in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylate group, these protons are significantly deshielded. H-6, being adjacent to a nitrogen atom, is predicted to be the most downfield signal. The coupling between H-5 and H-6 would result in two doublets with a typical ortho-coupling constant of approximately 5.0 Hz.

  • Ethyl Ester Protons (-OCH₂CH₃): The methylene protons (-CH₂-) of the ethyl group are adjacent to an oxygen atom and are therefore deshielded, appearing as a quartet in the region of 4.3 - 4.5 ppm. The signal is split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-CH₃) of the ethyl group are expected to appear as a triplet around 1.3 - 1.5 ppm, split by the two adjacent methylene protons. The coupling constant for both the quartet and the triplet is expected to be around 7.1 Hz.

  • Methyl Group Proton (-CH₃): The methyl group attached to the pyridazine ring is expected to appear as a singlet in the upfield region of the aromatic spectrum, likely between 2.6 and 2.8 ppm. The absence of adjacent protons results in a singlet multiplicity.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Insert the sample into the NMR probe and ensure it is properly positioned.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent or TMS peak.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (or more for dilute samples)

    • Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants of the signals to elucidate the connectivity of the protons in the molecule.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a synthesized compound like this compound.

workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Experiment cluster_analysis Data Analysis cluster_reporting Reporting synthesis Synthesize Ethyl 3-methylpyridazine-4-carboxylate purification Purify the compound (e.g., chromatography, recrystallization) synthesis->purification sample_prep Prepare NMR Sample (dissolve in deuterated solvent) purification->sample_prep acquisition Acquire ¹H NMR Spectrum (e.g., 400 MHz spectrometer) sample_prep->acquisition processing Process Raw Data (FT, phasing, baseline correction) acquisition->processing peak_picking Peak Picking & Integration processing->peak_picking analysis Analyze Chemical Shifts, Multiplicities, and Coupling Constants peak_picking->analysis structure_confirmation Confirm Molecular Structure analysis->structure_confirmation reporting Report Findings (data tables, spectra, interpretation) structure_confirmation->reporting

Figure 2. A workflow diagram outlining the key stages of ¹H NMR analysis from synthesis to reporting.

This guide provides a foundational understanding for the ¹H NMR analysis of this compound. Researchers and scientists can utilize this predicted data and the outlined protocols as a reference for their experimental work, aiding in the successful characterization of this and similar heterocyclic molecules. It is important to note that actual experimental values may vary slightly depending on the solvent, concentration, and instrument used.

An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-methylpyridazine-4-carboxylate. Given the absence of publicly available experimental data for this specific molecule, this document presents a predicted spectrum based on established principles of substituent effects on the pyridazine ring system. The methodologies and data herein are intended to serve as a robust reference for researchers, scientists, and professionals in drug development and chemical synthesis. The guide outlines a comprehensive experimental protocol for acquiring such a spectrum and illustrates the analytical workflow.

Predicted ¹³C NMR Spectral Data

The chemical shifts (δ) for this compound have been predicted by analyzing the known spectrum of pyridazine and applying substituent chemical shift (SCS) effects derived from analogous heterocyclic systems.[1][2] The pyridazine ring is an electron-deficient system, and its carbon resonances are influenced by the electronic nature of its substituents. A methyl group is a weak electron-donating group, while an ethyl carboxylate group is electron-withdrawing.

The predicted ¹³C NMR data is summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification
C=O~165.5The carbonyl carbon of an α,β-unsaturated ester. The electronegative oxygen and conjugation with the pyridazine ring result in a downfield shift.[3]
C-3~158.0Attached to an electron-donating methyl group and adjacent to a ring nitrogen. The methyl group induces a downfield shift (α-effect).
C-6~152.0Alpha to a ring nitrogen, similar to the parent pyridazine, but influenced by substituents at the 3 and 4 positions.
C-4~138.5A quaternary carbon attached to the electron-withdrawing carboxylate group, leading to a significant downfield shift.
C-5~127.0Beta to a ring nitrogen and influenced by the adjacent carboxylate group.
O-CH₂~61.5Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom.
3-CH₃~22.0Methyl group carbon attached to the pyridazine ring.
O-CH₂-CH₃~14.0Terminal methyl carbon of the ethyl ester, appearing in the typical upfield aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a proton-decoupled ¹³C NMR spectrum of this compound.

1. Sample Preparation

  • Compound: Weigh approximately 15-25 mg of high-purity this compound.

  • Solvent: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak (for CDCl₃, δ ≈ 77.16 ppm).[4]

  • Procedure: Dissolve the compound in the deuterated solvent in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer:

  • Nucleus Observed: ¹³C

  • Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30).

  • Spectral Width (SW): 0 to 220 ppm. This range covers the expected chemical shifts for all carbon types in the molecule, from aliphatic to carbonyl carbons.[5]

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is crucial for ensuring accurate integration of quaternary carbons, which have longer relaxation times.[5]

  • Pulse Width (P1): A 30° or 45° pulse angle is typically used to reduce the overall experiment time.

  • Number of Scans (NS): 1024 to 4096 scans. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.[5]

  • Temperature: 298 K (25 °C).

3. Data Processing

  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Calibration: Calibrate the chemical shift axis by referencing the residual solvent signal (CDCl₃ at δ ≈ 77.16 ppm) or the internal TMS standard (δ = 0.00 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound, from initial sample handling to final data interpretation.

NMR_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_analysis Phase 4: Spectral Analysis Sample Weigh 15-25 mg of This compound Solvent Dissolve in ~0.7 mL CDCl3 (with TMS if needed) Sample->Solvent Tube Transfer to 5 mm NMR Tube Solvent->Tube Spectrometer Insert sample into NMR Spectrometer (400 MHz) Tube->Spectrometer Params Set Experimental Parameters (SW, NS, D1, etc.) Spectrometer->Params Acquire Acquire FID Data Params->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Phase Phase and Baseline Correction FT->Phase Calibrate Calibrate Spectrum (Ref: CDCl3 at 77.16 ppm) Phase->Calibrate PeakPick Peak Picking and Integration Calibrate->PeakPick Assign Assign Chemical Shifts to Specific Carbon Atoms PeakPick->Assign Report Final Report Generation Assign->Report

Caption: Workflow for the ¹³C NMR analysis of a small organic molecule.

References

Mass Spectrometry of Ethyl 3-methylpyridazine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for ethyl 3-methylpyridazine-4-carboxylate. The information presented herein is essential for the characterization and analysis of this compound in various research and development settings. This document outlines a plausible fragmentation pathway based on established principles of mass spectrometry and provides a detailed, hypothetical experimental protocol for its analysis.

Predicted Mass Spectrum Data

The mass spectral data for this compound (C8H10N2O2, Molecular Weight: 166.18 g/mol ) is predicted based on common fragmentation patterns of ethyl esters and pyridazine derivatives. The quantitative data presented in Table 1 summarizes the major expected ions, their relative abundances, and their proposed molecular formulas.

Table 1: Predicted Mass Spectral Data for this compound

m/zProposed Fragment IonRelative Abundance (%)
166[C8H10N2O2]+• (Molecular Ion)40
138[C7H8N2O]+•60
121[C7H9N2]+100 (Base Peak)
110[C6H6N2]+•30
93[C5H5N2]+50
80[C4H4N2]+•25
79[C5H5N]+•35
52[C3H2N]+20

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the ester functional group and the pyridazine ring. A schematic of this proposed fragmentation is depicted below.

Initial ionization of the molecule will form the molecular ion at m/z 166. The primary fragmentation pathways are expected to be initiated by the loss of neutral molecules from the ester group.

A significant fragmentation route involves the cleavage of the C-O bond of the ester, leading to the loss of an ethoxy radical (•OCH2CH3), resulting in an acylium ion at m/z 121. This fragment is predicted to be the base peak due to its stability.

Another prominent fragmentation pathway is the loss of ethylene (C2H4) via a McLafferty-type rearrangement, which would produce a fragment at m/z 138.

Subsequent fragmentations of the pyridazine ring structure are also expected. These include the loss of a nitrogen molecule (N2) or hydrogen cyanide (HCN) from the primary fragment ions, leading to the various smaller fragments observed in the predicted spectrum. For instance, the fragment at m/z 93 could arise from the ion at m/z 121 through the loss of N2. The pyridazine ring itself can undergo cleavage, leading to characteristic ions at m/z 80 and 52.

Fragmentation_Pathway M [C8H10N2O2]+• m/z = 166 (Molecular Ion) F138 [C7H8N2O]+• m/z = 138 M->F138 - C2H4 F121 [C7H9N2]+ m/z = 121 (Base Peak) M->F121 - •OC2H5 F110 [C6H6N2]+• m/z = 110 F138->F110 - CO F93 [C5H5N2]+ m/z = 93 F121->F93 - N2 F80 [C4H4N2]+• m/z = 80 F110->F80 - N2 F79 [C5H5N]+• m/z = 79 F93->F79 - N F52 [C3H2N]+ m/z = 52 F80->F52 - HCN

Proposed fragmentation pathway of this compound.

Experimental Protocol

The following is a representative experimental protocol for the acquisition of mass spectrometry data for this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.

  • Vial Transfer: Transfer the working solution to a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-300

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Data Analysis

The acquired mass spectra should be processed using the instrument's data analysis software. The background should be subtracted, and the mass spectrum of the chromatographic peak corresponding to this compound should be extracted. The resulting spectrum can then be compared to a spectral library (if available) or interpreted by analyzing the fragmentation pattern as described in this guide.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Working Dilute to 10 µg/mL Working Solution Stock->Working Vial Transfer to Autosampler Vial Working->Vial Injection Inject 1 µL into GC-MS Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-300) Ionization->Detection Extraction Extract Mass Spectrum Detection->Extraction Analysis Analyze Fragmentation Pattern Extraction->Analysis Reporting Generate Report Analysis->Reporting

Workflow for GC-MS analysis of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of Ethyl 3-methylpyridazine-4-carboxylate. It includes predicted spectral data based on the compound's functional groups, a comprehensive experimental protocol for obtaining an infrared spectrum, and a workflow diagram to illustrate the process. This document is intended to assist researchers in identifying and characterizing this molecule using IR spectroscopy.

Predicted Infrared Spectral Data

Esters are known to exhibit strong and characteristic absorptions for the carbonyl (C=O) and carbon-oxygen (C-O) bonds.[1][2] The carbonyl stretch of an α,β-unsaturated ester, such as the one in the target molecule, typically appears in the range of 1730-1715 cm⁻¹.[2] Additionally, two or more distinct C–O stretching bands are expected in the 1300-1000 cm⁻¹ region.[2] The presence of the pyridazine ring will contribute to C=N and C=C stretching vibrations within the aromatic region, and C-H stretching and bending vibrations.

Table 1: Predicted Infrared Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumAromatic C-H Stretch (pyridazine ring)
~2980-2850MediumAliphatic C-H Stretch (ethyl and methyl groups)
~1725-1715StrongC=O Stretch (α,β-unsaturated ester)
~1600-1450Medium-StrongC=C and C=N Stretch (pyridazine ring)
~1470-1440MediumC-H Bend (CH₂ and CH₃)
~1380-1365Medium-WeakC-H Bend (CH₃)
~1300-1200StrongAsymmetric C-O-C Stretch (ester)
~1150-1050StrongSymmetric C-O-C Stretch (ester)
Below 900Medium-WeakAromatic C-H Out-of-Plane Bend

Experimental Protocol for Infrared Spectroscopy

The following protocol outlines a general procedure for obtaining the infrared spectrum of a solid organic compound like this compound using the thin solid film method.[3] This method is suitable for non-volatile solids and is a common technique in organic chemistry laboratories.

Materials:

  • This compound sample (approx. 50 mg)[3]

  • A suitable volatile solvent (e.g., methylene chloride or acetone)[3]

  • Infrared salt plates (e.g., NaCl or KBr)[4]

  • Desiccator for storing salt plates[3]

  • Beaker or small vial[3]

  • Pasteur pipette or dropper

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation:

    • Obtain a clean and dry salt plate from a desiccator. If necessary, clean the plate with a small amount of dry acetone and allow it to dry completely.[3]

    • Place a small amount of the this compound sample into a clean, dry beaker or vial.[3]

    • Add a few drops of a volatile solvent (e.g., methylene chloride) to dissolve the solid completely.[3]

    • Using a Pasteur pipette, apply one or two drops of the resulting solution onto the surface of the salt plate.[3]

    • Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.[3]

  • Spectrum Acquisition:

    • Carefully place the salt plate with the prepared sample into the sample holder of the FT-IR spectrometer.[3]

    • Acquire a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the infrared spectrum of the sample.

    • The instrument will record the absorbance of infrared radiation at different wavenumbers.

  • Data Analysis and Cleanup:

    • Process the obtained spectrum using the spectrometer's software. This may include baseline correction and peak picking.

    • Label the significant absorption peaks on the spectrum.

    • After analysis, clean the salt plate thoroughly with a dry solvent like acetone and return it to the desiccator to protect it from moisture.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for obtaining the infrared spectrum of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis & Cleanup start Start dissolve Dissolve Sample in Volatile Solvent start->dissolve apply Apply Solution to Salt Plate dissolve->apply evaporate Evaporate Solvent to Form Thin Film apply->evaporate place Place Salt Plate in Spectrometer evaporate->place background Acquire Background Spectrum place->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (e.g., Baseline Correction) sample_spec->process analyze Analyze Peaks and Identify Functional Groups process->analyze cleanup Clean Salt Plate analyze->cleanup end End cleanup->end

Caption: Experimental workflow for obtaining an IR spectrum.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and well-documented two-step synthetic route for the preparation of Ethyl 3-methylpyridazine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the cyclization of diethyl 2-acetylsuccinate with hydrazine hydrate to form an intermediate dihydropyridazinone, which is subsequently aromatized to yield the target compound. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and a summary of the quantitative data associated with each step.

Core Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Cyclocondensation: Reaction of diethyl 2-acetylsuccinate with hydrazine hydrate to yield Ethyl 3-methyl-4,5-dihydro-6-oxo-pyridazine-4-carboxylate.

  • Aromatization: Dehydrogenation of the dihydropyridazinone intermediate to furnish the final product, this compound.

Synthesis of this compound diethyl_acetylsuccinate Diethyl 2-acetylsuccinate dihydropyridazinone Ethyl 3-methyl-4,5-dihydro-6-oxo-pyridazine-4-carboxylate diethyl_acetylsuccinate->dihydropyridazinone Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->dihydropyridazinone Ethanol, Reflux final_product This compound dihydropyridazinone->final_product Reflux bromine Bromine (Br2) bromine->final_product Reflux acetic_acid Acetic Acid (AcOH) acetic_acid->final_product Reflux

Figure 1: Overall synthesis route for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantsReagents/SolventsReaction TimeTemperatureYield
1. CyclocondensationDiethyl 2-acetylsuccinate, Hydrazine HydrateEthanol3.5 hoursReflux (approx. 78 °C)High
2. AromatizationEthyl 3-methyl-4,5-dihydro-6-oxo-pyridazine-4-carboxylateBromine, Glacial Acetic Acid3.5 hoursReflux (approx. 118 °C)Good

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-methyl-4,5-dihydro-6-oxo-pyridazine-4-carboxylate

This procedure details the cyclocondensation reaction to form the dihydropyridazinone intermediate.

Materials:

  • Diethyl 2-acetylsuccinate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, absolute

Procedure:

  • To a solution of diethyl 2-acetylsuccinate (1 mole equivalent) in absolute ethanol, add a solution of hydrazine hydrate (1 mole equivalent, 80% in water).

  • The reaction mixture is then heated under reflux for a period of 3.5 hours.

  • After the reflux period, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product, Ethyl 3-methyl-4,5-dihydro-6-oxo-pyridazine-4-carboxylate, can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound (Aromatization)

This protocol describes the dehydrogenation of the dihydropyridazinone intermediate to the final aromatic product.

Materials:

  • Ethyl 3-methyl-4,5-dihydro-6-oxo-pyridazine-4-carboxylate

  • Bromine

  • Glacial Acetic Acid

Procedure:

  • A solution of Ethyl 3-methyl-4,5-dihydro-6-oxo-pyridazine-4-carboxylate (1 mole equivalent) is prepared in glacial acetic acid.

  • To this solution, a solution of bromine (1 mole equivalent) in glacial acetic acid is added dropwise with stirring.

  • The reaction mixture is then heated under reflux at 90-95 °C for 3.5 hours.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The solid product is washed with water and dried.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Experimental Workflow start Start reactants_prep Prepare solution of Diethyl 2-acetylsuccinate in Ethanol start->reactants_prep add_hydrazine Add Hydrazine Hydrate reactants_prep->add_hydrazine reflux1 Reflux for 3.5 hours add_hydrazine->reflux1 cool_and_concentrate Cool and Concentrate (Rotary Evaporation) reflux1->cool_and_concentrate intermediate_isolation Isolate crude Ethyl 3-methyl-4,5-dihydro-6-oxo- pyridazine-4-carboxylate cool_and_concentrate->intermediate_isolation recrystallize_intermediate Recrystallize Intermediate (Optional) intermediate_isolation->recrystallize_intermediate dissolve_intermediate Dissolve Intermediate in Glacial Acetic Acid intermediate_isolation->dissolve_intermediate Directly to next step recrystallize_intermediate->dissolve_intermediate add_bromine Add Bromine in Glacial Acetic Acid dissolve_intermediate->add_bromine reflux2 Reflux for 3.5 hours add_bromine->reflux2 quench Quench in Ice-Water reflux2->quench filter_wash_dry Filter, Wash with Water, and Dry quench->filter_wash_dry final_product Obtain crude This compound filter_wash_dry->final_product recrystallize_final Recrystallize Final Product final_product->recrystallize_final end End recrystallize_final->end

Figure 2: Step-by-step experimental workflow for the synthesis.

This comprehensive guide provides researchers and professionals in drug development with a clear and detailed pathway for the synthesis of this compound. The provided protocols are based on established chemical transformations for analogous systems and offer a solid foundation for the successful preparation of this important heterocyclic compound. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to the Synthesis of Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 3-methylpyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the necessary starting materials, outlines a plausible and efficient synthetic pathway, and provides a generalized experimental protocol based on established chemical principles.

Core Synthetic Strategy: Cyclocondensation

The most direct and widely recognized method for the synthesis of the pyridazine core is the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine. In the case of this compound, this strategy involves the reaction of a suitable β-ketoester, which serves as the precursor for the 3-methyl and 4-ethoxycarbonyl substituents, with a glyoxal derivative in the presence of hydrazine.

A logical and readily accessible starting material for this synthesis is Ethyl 2-methyl-3-oxobutanoate . This β-ketoester provides the necessary carbon framework for the desired substitution pattern on the pyridazine ring. The other key reagents are a glyoxal equivalent (such as glyoxal or ethyl glyoxalate) and hydrazine hydrate .

The proposed synthetic pathway is a one-pot, three-component reaction that offers an efficient route to the target molecule.

Quantitative Data Summary

While specific yield data for the direct synthesis of this compound via this proposed route is not extensively reported in publicly available literature, analogous cyclocondensation reactions for similar pyridazine derivatives typically report yields in the moderate to good range. The following table outlines the key reactants and their properties.

ReactantMolecular FormulaMolecular Weight ( g/mol )Role in Reaction
Ethyl 2-methyl-3-oxobutanoateC₇H₁₂O₃144.17Provides the C3-methyl and C4-ester groups
Glyoxal (40% solution in water)C₂H₂O₂58.04Provides C5 and C6 of the pyridazine ring
Hydrazine hydrateH₆N₂O50.06Nitrogen source for the pyridazine ring

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on established methods for pyridazine synthesis via cyclocondensation of 1,4-dicarbonyl precursors. Researchers should optimize the reaction conditions for their specific laboratory setup and scale.

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Glyoxal (40% solution in water) or Ethyl glyoxalate

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent like acetic acid)

  • Glacial acetic acid (optional, as catalyst)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) in a suitable solvent such as ethanol.

  • Addition of Glyoxal: To the stirred solution, add the glyoxal solution (1.0 - 1.2 equivalents) dropwise at room temperature.

  • Addition of Hydrazine: After a short period of stirring (e.g., 15-30 minutes), slowly add hydrazine hydrate (1.0 - 1.2 equivalents) to the reaction mixture. A catalytic amount of glacial acetic acid may be added at this stage to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizing the Synthesis

Synthetic Pathway Diagram

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate Cyclocondensation Cyclocondensation Ethyl 2-methyl-3-oxobutanoate->Cyclocondensation Glyoxal Glyoxal Glyoxal->Cyclocondensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclocondensation This compound This compound Cyclocondensation->this compound One-pot reaction

Caption: Proposed one-pot synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Ethyl 2-methyl-3-oxobutanoate in Solvent B 2. Add Glyoxal A->B C 3. Add Hydrazine Hydrate B->C D 4. Reflux Reaction Mixture C->D E 5. Reaction Work-up (Cooling, Concentration) D->E F 6. Extraction with Ethyl Acetate E->F G 7. Drying and Solvent Removal F->G H 8. Purification by Column Chromatography G->H I Pure this compound H->I

Caption: Step-by-step experimental workflow for the synthesis.

This guide provides a foundational understanding of the synthesis of this compound. The provided protocol is a starting point, and optimization of reaction conditions, including solvent, temperature, and reaction time, is recommended to achieve the best possible yield and purity. Standard laboratory safety procedures should be followed at all times.

A Technical Guide to Ethyl 3-methylpyridazine-4-carboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide is intended for researchers, scientists, and professionals in drug development interested in Ethyl 3-methylpyridazine-4-carboxylate. It provides a comprehensive overview of commercially available sources, key chemical properties, and visual representations of relevant chemical information.

Chemical Properties and Identifiers

This compound is a heterocyclic building block with the following key identifiers:

  • CAS Number: 98832-80-5[1][2][3][4]

  • Molecular Formula: C8H10N2O2[1][2][3]

  • Molecular Weight: 166.18 g/mol [2][3]

  • Synonyms: 3-Methylpyridazin-4-carboxylic acid ethyl ester[1]

Commercial Supplier Overview

The following table summarizes the offerings for this compound from various chemical suppliers. This information is crucial for procurement and experimental planning.

SupplierPurityAvailable QuantityAdditional Information
AKSci 95%Not specifiedProducts are for research and development use only and are shipped from the San Francisco Bay Area, California, USA.[3]
BLD Pharm Not specifiedNot specifiedProvides access to NMR, HPLC, LC-MS, and UPLC documentation.[4]
CP Lab Safety min 97%1 gramIntended for professional manufacturing, research laboratories, and industrial or commercial usage only. Not for medical or consumer use.[2]
LookChem (via Aoen Chemical Technology Co.,LTD) ≥99%Not specifiedStates the product is a pharmaceutical intermediate with moisture content ≤0.5% and impurity ≤0.3%.[1]

Experimental Protocols

While specific experimental protocols for the direct use of this compound were not found in the immediate search, a general understanding of its application as a pharmaceutical intermediate suggests its use in synthetic organic chemistry.[1] The synthesis of related heterocyclic compounds often involves multi-step reactions. For instance, the synthesis of a different carboxylate, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, involves a two-step scheme starting from 3-pyridyl azide and ethyl 4,4-diethoxy-3-oxobutanoate.[5] This process includes a cyclization reaction followed by hydrolysis.[5] Researchers working with this compound would likely employ it as a reactant in similar multi-step synthetic pathways to construct more complex molecules.

Visualizing Chemical Information

To aid in the understanding of this compound and its procurement, the following diagrams visualize key aspects.

G Chemical Properties of this compound cluster_identifiers Identifiers cluster_properties Physical Properties cas CAS: 98832-80-5 mf Formula: C8H10N2O2 cas->mf mw MW: 166.18 mf->mw synonym Synonym: 3-Methylpyridazin- 4-carboxylic acid ethyl ester application Application: Pharmaceutical Intermediate synonym->application

Caption: Key chemical identifiers and properties.

G Supplier Comparison Workflow start Identify Need for This compound search Search Chemical Supplier Databases start->search compare Compare Purity, Quantity, and Cost search->compare select Select Optimal Supplier compare->select procure Procure Compound select->procure

Caption: A typical workflow for procuring the chemical.

References

Navigating the Nuances of Purity: A Technical Guide to Commercially Available Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable results. Ethyl 3-methylpyridazine-4-carboxylate, a key heterocyclic building block, is no exception. This in-depth technical guide provides a comprehensive overview of the purity of commercially available this compound, offering insights into typical purity levels, detailed analytical methodologies for verification, and a discussion of potential impurities.

Commercial Purity Overview

The purity of this compound (CAS No: 98832-80-5) from commercial suppliers typically ranges from 95% to over 99%. These values are commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). It is imperative for researchers to scrutinize the supplier's Certificate of Analysis (CoA) to understand the specified purity and the analytical method used for its determination.

For critical applications, independent verification of purity is highly recommended. The following table summarizes the purity data as advertised by various chemical suppliers.

SupplierStated PurityAdditional Specifications
Chemical Technology Co.,LTD≥99%Moisture Content: ≤0.5%, Impurity: ≤0.3%[1]
CP Lab Safetymin 97%-
Apollo Scientific97%-
Fluorochem95.0%+-

Experimental Protocols for Purity Determination

To ensure the quality and consistency of this compound used in research and development, a robust analytical strategy is essential. The following are detailed, generalized protocols for the most common and effective analytical techniques for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any potential impurities. A reverse-phase method is generally suitable for a molecule with the polarity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective for separating a range of impurities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for assessing the purity of volatile and thermally stable compounds like this compound.

Methodology:

  • Instrumentation: A GC system with an FID or MS detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C (for FID).

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Purity Calculation: Similar to HPLC, the purity is calculated based on the area percentage of the main peak. For GC-MS, the mass spectrum of the main peak should be consistent with the structure of this compound, and impurity peaks can be tentatively identified based on their fragmentation patterns.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • 1H NMR Acquisition Parameters:

    • A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the signals of interest).

    • A 90° pulse angle.

    • Acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Pstd = Purity of the internal standard

Potential Impurities

Understanding the potential impurities is critical for developing and validating analytical methods. The synthesis of pyridazines often involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine or its derivatives. For this compound, potential impurities could arise from starting materials, by-products of the reaction, or degradation.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • Isomeric By-products: Depending on the synthetic route, formation of isomeric pyridazine derivatives is possible.

  • Hydrolysis Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid (3-methylpyridazine-4-carboxylic acid).

  • Solvent Residues: Residual solvents from the synthesis and purification steps.

Experimental Workflow for Purity Assessment

A systematic workflow is essential for the comprehensive purity assessment of a commercial chemical. The following diagram illustrates a logical sequence of analysis.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Qualitative & Quantitative Analysis cluster_2 Data Evaluation & Decision start Receive Commercial Sample of This compound coa Review Certificate of Analysis (CoA) start->coa visual Visual Inspection (Color, Form) coa->visual hplc HPLC-UV (Purity, Impurity Profile) visual->hplc gcms GC-MS (Volatile Impurities, Confirmation) hplc->gcms qnmr qNMR (Absolute Purity) gcms->qnmr evaluation Evaluate Data Against Specifications qnmr->evaluation decision Purity Acceptable? evaluation->decision accept Accept for Use decision->accept Yes reject Reject or Purify decision->reject No

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-methylpyridazine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various ethyl 3-methylpyridazine-4-carboxylate derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols outlined below are based on established and efficient synthetic methodologies, including a one-pot, three-component reaction and the Diaza-Wittig reaction, offering versatile routes to a range of substituted pyridazine scaffolds.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. They are known to exhibit a wide spectrum of biological activities, including but not limited to analgesic, antibacterial, anti-inflammatory, and antihypertensive properties. The this compound core, in particular, serves as a valuable scaffold for the development of novel therapeutic agents. This document details robust and reproducible methods for the synthesis of derivatives of this core structure, providing researchers with the necessary information to produce these compounds in a laboratory setting.

Synthetic Methodologies

Two primary synthetic strategies for the preparation of this compound derivatives are presented here: a one-pot, three-component synthesis and a Diaza-Wittig reaction.

Method 1: One-Pot, Three-Component Synthesis

This method provides a highly efficient and regioselective route to ethyl 6-aryl-3-methylpyridazine-4-carboxylates through a one-pot reaction of ethyl acetoacetate, an appropriate arylglyoxal, and hydrazine hydrate in an aqueous medium.[1] This approach is advantageous due to its operational simplicity, use of water as a solvent, and good to excellent yields.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Ethyl Acetoacetate D Water (Solvent) Room Temperature A->D + B Arylglyoxal B->D + C Hydrazine Hydrate C->D + E Ethyl 6-aryl-3-methyl- pyridazine-4-carboxylate D->E One-pot reaction

Figure 1: General workflow for the one-pot, three-component synthesis.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 6-aryl-3-methylpyridazine-4-carboxylates [1]

  • To a mixture of ethyl acetoacetate (1 mmol) and the desired arylglyoxal (1 mmol) in water (5 mL), add hydrazine hydrate (5 mmol) successively at room temperature.

  • Stir the resulting mixture for 20-35 minutes, during which time a precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the crude product with excess water.

  • Purify the product by recrystallization from ethanol.

Quantitative Data for Synthesized Derivatives:

Derivative (Aryl Group)Yield (%)Melting Point (°C)
Phenyl7550-51
4-Bromophenyl8866-68
4-Chlorophenyl8469-70
4-Fluorophenyl8142-43
4-Nitrophenyl90118
3,4-Dimethoxyphenyl80119-120
Benzo[d][2][3]dioxol-5-yl7989-90

Table 1: Yields and melting points of various ethyl 6-aryl-3-methylpyridazine-4-carboxylate derivatives synthesized via the one-pot, three-component method. Data adapted from similar syntheses of 3-propyl derivatives.[4]

Method 2: Diaza-Wittig Reaction

The Diaza-Wittig reaction offers an alternative and powerful method for the synthesis of pyridazine derivatives. This organophosphorus-catalyzed reaction involves the cyclization of α-diazo-β-ketoesters, providing access to a wide variety of substituted pyridazines.[5]

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A α-Diazo-β-ketoester D Toluene (Solvent) 100 °C, 16 h A->D B Phospholene Oxide (catalyst) B->D C Diphenylsilane C->D E Substituted Pyridazine Derivative D->E Catalytic Diaza-Wittig

Figure 2: General workflow for the Diaza-Wittig synthesis of pyridazines.

Experimental Protocol: General Procedure for the Catalytic Diaza-Wittig Reaction [5]

  • To a solution of the α-diazo-β-ketoester (1 equiv.) in toluene, add 3-methyl-1-phenyl-2-phospholene-1-oxide (10 mol%) and diphenylsilane.

  • Heat the reaction mixture at 100 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • If necessary, purify the product by flash column chromatography on silica gel.

Quantitative Data for Representative Pyridazine Derivatives:

ProductYield (%)Purification Method
Methyl 6-phenylpyridazine-3-carboxylate92Precipitation
Methyl 6-methylpyridazine-3-carboxylate75Precipitation
Methyl 6-(4-methoxyphenyl)pyridazine-3-carboxylate79Flash Chromatography
Methyl 6-ethyl-4-hydroxy-5-methylpyridazine-3-carboxylate81Precipitation

Table 2: Yields for representative pyridazine derivatives synthesized via the catalytic Diaza-Wittig reaction. Note: The examples shown are for methyl esters, but the methodology is applicable to ethyl esters.[5]

Characterization

The synthesized this compound derivatives should be characterized using standard analytical techniques to confirm their structure and purity. These techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target molecules.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Melting Point Analysis: To assess the purity of the crystalline products.

  • Elemental Analysis: To determine the elemental composition of the synthesized compounds.

Applications in Drug Discovery and Development

The synthetic protocols described herein provide access to a library of this compound derivatives. These compounds can be screened for various biological activities, serving as starting points for lead optimization in drug discovery programs. The versatility of the substitution patterns achievable with these methods allows for the systematic exploration of structure-activity relationships (SAR), a critical step in the development of new therapeutic agents. Researchers can utilize these protocols to generate novel pyridazine-based compounds for evaluation in a wide range of disease models.

References

Application Notes and Protocols: Ethyl 3-Methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on general chemical principles of pyridazine chemistry due to the limited availability of published experimental data for Ethyl 3-methylpyridazine-4-carboxylate (CAS 98832-80-5). The provided experimental details and quantitative data are illustrative and should be adapted and optimized based on laboratory results.

Introduction

This compound is a heterocyclic compound belonging to the pyridazine family. Pyridazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document provides an overview of the potential synthesis and key reaction mechanisms of this compound, offering detailed protocols and data for its application in research and development.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 98832-80-5[1]
Molecular Formula C8H10N2O2[1]
Molecular Weight 166.18 g/mol [2]
Appearance Off-white to yellow solidInferred
Purity ≥97%[2]
Storage Store in a cool, dry place[1]

Synthesis of this compound

The synthesis of this compound can be hypothetically achieved through a condensation reaction followed by cyclization. A plausible route involves the reaction of a 1,2-dicarbonyl compound with hydrazine, a common method for forming the pyridazine ring.

Proposed Synthesis Mechanism

The proposed mechanism involves the reaction of ethyl 2-methyl-3-oxobutanoate with glyoxal, followed by cyclization with hydrazine hydrate.

G A Ethyl 2-methyl-3-oxobutanoate + Glyoxal B Intermediate Dicarbonyl A->B Condensation D Cyclization & Dehydration B->D C Hydrazine Hydrate C->D E This compound D->E Aromatization

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Glyoxal (40% in water)

  • Hydrazine hydrate

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl 2-methyl-3-oxobutanoate (1 eq) in ethanol, add glyoxal (1.1 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Add hydrazine hydrate (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dilute the residue with water and neutralize with sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Illustrative Data
ParameterValue
Yield 65% (Illustrative)
Melting Point 78-80 °C (Illustrative)
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.15 (s, 1H), 7.80 (s, 1H), 4.40 (q, J = 7.1 Hz, 2H), 2.75 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H) (Illustrative)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 165.2, 158.4, 150.1, 135.2, 128.9, 61.8, 20.5, 14.3 (Illustrative)

Key Reaction Mechanisms

This compound can undergo various transformations at the ester and pyridazine ring, making it a versatile intermediate for the synthesis of more complex molecules.

Hydrolysis of the Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

G A This compound C Tetrahedral Intermediate A->C Nucleophilic Attack B NaOH / H₂O B->C D 3-Methylpyridazine-4-carboxylic acid C->D Elimination of Ethoxide

Caption: Mechanism of ester hydrolysis.

Amide Formation

The ester can be converted to an amide by reaction with an amine, often requiring elevated temperatures or the use of a catalyst.

G A This compound C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine (R-NH₂) B->C D N-substituted-3-methylpyridazine-4-carboxamide C->D Elimination of Ethanol

Caption: Mechanism of amide formation.

Experimental Protocols: Reactions

Protocol: Hydrolysis to 3-Methylpyridazine-4-carboxylic acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1 eq) in a 2M aqueous solution of NaOH (5 eq).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction to 0 °C and acidify with concentrated HCl to pH 2-3.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum.

Protocol: Amidation with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Toluene

Procedure:

  • To a solution of this compound (1 eq) in toluene, add benzylamine (1.5 eq).

  • Heat the mixture to reflux in a flask equipped with a Dean-Stark apparatus for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold toluene and dry under vacuum.

Illustrative Reaction Data

ReactionProductYield (%)Melting Point (°C)
Hydrolysis3-Methylpyridazine-4-carboxylic acid92 (Illustrative)210-212 (Illustrative)
Amidation with BenzylamineN-Benzyl-3-methylpyridazine-4-carboxamide78 (Illustrative)155-157 (Illustrative)

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of this compound.

G Start Starting Materials Synthesis Synthesis of this compound Start->Synthesis Purification1 Purification (Chromatography) Synthesis->Purification1 Characterization1 Characterization (NMR, MS, MP) Purification1->Characterization1 Intermediate This compound Characterization1->Intermediate Reaction Functional Group Transformation (e.g., Hydrolysis, Amidation) Intermediate->Reaction Purification2 Purification (Recrystallization/Filtration) Reaction->Purification2 Characterization2 Characterization (NMR, MS, MP) Purification2->Characterization2 FinalProduct Final Product Characterization2->FinalProduct

References

Application Notes and Protocols for Ethyl 3-methylpyridazine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 3-methylpyridazine-4-carboxylate is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry for the synthesis of novel therapeutic agents. Its pyridazine core is a key structural motif in a variety of biologically active molecules. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential antitumor agents, specifically focusing on the generation of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3]tetrazine-8-carboxylate and -carboxamide derivatives. These derivatives have shown promising in vitro activity against various human tumor cell lines.

Application: Synthesis of Antitumor Agents

This compound can be a crucial starting material or intermediate in the synthesis of complex heterocyclic systems with potential therapeutic applications. One such application is in the development of novel analogs of the approved anticancer drug temozolomide. The general strategy involves the elaboration of the pyridazine ring into a more complex imidazotetrazine system.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][4]tetrazine-8-carboxylate and -carboxamide Derivatives

This protocol is adapted from the synthesis of analogous compounds and outlines the general steps for preparing the target derivatives.

Materials:

  • This compound (or a suitable precursor)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Various substituted alcohols and amines

  • Anhydrous solvents (e.g., dichloromethane, acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Step 1: Hydrolysis of the Ester (if necessary). If starting from this compound, the ethyl ester may first need to be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or KOH in an aqueous/alcoholic solution), followed by acidification to yield 3-methylpyridazine-4-carboxylic acid.

  • Step 2: Formation of the Acyl Chloride. The resulting carboxylic acid is converted to the highly reactive acyl chloride. A mixture of the carboxylic acid, an excess of thionyl chloride, and a catalytic amount of DMF is refluxed for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude acyl chloride.

  • Step 3: Esterification or Amidation. The crude acyl chloride is dissolved in an anhydrous solvent (e.g., dichloromethane) and reacted with the desired alcohol or amine to form the corresponding ester or amide derivative. The reaction is typically carried out at room temperature and may require a base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Step 4: Purification. The final product is purified using standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system.

Characterization:

The structure and purity of the synthesized compounds should be confirmed using modern analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (m.p.): As an indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Protocol 2: In Vitro Antitumor Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human tumor cell lines (e.g., PC-3, HCT-15, T47D, MDA-MB-231, DU145, HT29, LNCaP, and HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Synthesized pyridazine derivatives and a positive control (e.g., temozolomide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and allowed to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted with the medium to the desired final concentrations. The cells are then treated with the compounds (e.g., at a concentration of 40 µg/mL) and incubated for an additional 72-96 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation

The following tables summarize the physical and biological data for a series of synthesized 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3]tetrazine-8-carboxylate and -carboxamide derivatives, demonstrating the utility of the pyridazine scaffold.

Table 1: Physicochemical Properties of Synthesized Derivatives

Compound IDYield (%)m.p. (°C)Purity (%)
IIIg 68.5183-18597.8
IVa 72.3195-19798.5
IVb 69.1165-16797.2
IVc 67.4117-11997.5
IVd 65.1182-18398.0
IVf 70.8200-20198.3

Data adapted from a study on analogous compounds for illustrative purposes.[1]

Table 2: In Vitro Antitumor Activity of Synthesized Derivatives against Human Tumor Cell Lines

Compound IDCell LineCell Viability (%) at 40 µg/mL
IVa PC-3 (prostate)< 10
HCT-15 (colon)< 10
T47D (breast)< 10
MDA-MB-231 (breast)< 10
DU145 (prostate)< 10
HT29 (colon)< 10
LNCaP (prostate)< 10
HL-60 (leukemia)< 10
IVh T47D (breast)32.65
DU145 (prostate)32.77
Temozolomide T47D (breast)62.35
(Control) DU145 (prostate)70.67

Data adapted from a study on analogous compounds for illustrative purposes, demonstrating significant activity of the derivatives compared to the control.[1]

Visualizations

experimental_workflow start Ethyl 3-methylpyridazine- 4-carboxylate step1 Hydrolysis start->step1 intermediate1 3-Methylpyridazine- 4-carboxylic acid step1->intermediate1 step2 Acyl Chloride Formation (SOCl₂) intermediate1->step2 intermediate2 3-Methylpyridazine- 4-carbonyl chloride step2->intermediate2 step3a Esterification (R-OH) intermediate2->step3a step3b Amidation (R-NH₂) intermediate2->step3b product1 Ester Derivatives step3a->product1 product2 Amide Derivatives step3b->product2 bioassay In Vitro Antitumor Activity (MTT Assay) product1->bioassay product2->bioassay

Caption: Synthetic workflow for the preparation and evaluation of antitumor agents.

logical_relationship scaffold This compound (Scaffold) synthesis Chemical Synthesis (Esterification/Amidation) scaffold->synthesis derivatives Novel Pyridazine Derivatives synthesis->derivatives screening Biological Screening (Antitumor Activity) derivatives->screening lead_compounds Potential Lead Compounds screening->lead_compounds drug_dev Drug Development Pipeline lead_compounds->drug_dev

Caption: Role of the pyridazine scaffold in drug discovery.

References

Application Notes and Protocols: Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylpyridazine-4-carboxylate (CAS No. 98832-80-5) is a heterocyclic compound belonging to the pyridazine class of molecules.[1] Pyridazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides an overview of the applications of this compound as a research chemical, focusing on its role as a key intermediate in the synthesis of potentially bioactive molecules. Detailed protocols for its synthesis and subsequent derivatization are also presented.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 98832-80-5[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance White to off-white solid
Purity ≥95%[2]
Solubility Soluble in most organic solvents

Applications in Research and Drug Discovery

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridazine core is a recognized pharmacophore, and modifications at various positions of the ring can lead to compounds with diverse biological activities.

Intermediate for the Synthesis of Bioactive Compounds

The primary application of this compound is as a starting material or intermediate in multi-step organic syntheses. The ester and methyl groups on the pyridazine ring offer reactive sites for further chemical modifications. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The pyridazine ring can also undergo various coupling reactions to introduce additional substituents.

Potential Therapeutic Areas of Derivatives

Derivatives of pyridazine and the closely related pyridazinone scaffolds have shown promise in several therapeutic areas:

  • Anticancer Activity: Numerous pyridazinone-based derivatives have been investigated as anticancer agents. Some have demonstrated inhibitory activity against key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[3]

  • Anti-inflammatory Activity: Certain pyridazinone derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[4]

  • Antimicrobial Activity: The pyridazine nucleus is a common feature in compounds exhibiting antibacterial and antifungal properties.[5]

Experimental Protocols

General Synthesis of this compound Derivatives

A common and effective method for the synthesis of the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate. The following protocol is a general procedure that can be adapted for the synthesis of this compound and its derivatives.

Materials:

  • Appropriate 1,4-dicarbonyl precursor (e.g., a derivative of ethyl 2-formyl-3-oxobutanoate)

  • Hydrazine hydrate

  • Ethanol or other suitable solvent

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Dissolve the 1,4-dicarbonyl precursor (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Expected Yield: Yields can vary depending on the specific substrates used but are often in the range of 60-90%.

Synthesis of Pyridazine-based Hydrazides

The ester functionality of this compound can be readily converted to a hydrazide, which is a key intermediate for the synthesis of various heterocyclic systems and other derivatives.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (3-5 equivalents).

  • Reflux the mixture for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation

The following tables summarize the biological activity of some pyridazine derivatives, illustrating the potential of this class of compounds in drug discovery. It is important to note that these data are for derivatives and not for this compound itself.

Table 1: VEGFR-2 Inhibitory Activity of Pyridazinone Derivatives [3]

CompoundStructureIC₅₀ (nM)
IXa6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-3(2H)-pyridazinone60.70
IXb6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-3(2H)-pyridazinone80.30
IXc6-(4-chlorophenyl)-2-(piperidin-1-yl)-3(2H)-pyridazinone1800

Table 2: PDE4B Inhibitory Activity of Pyridazinone Derivatives [4]

CompoundStructure% Inhibition at 20 µMIC₅₀ (nM)
4ba4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one64251 ± 18

Table 3: Antimicrobial Activity (MIC) of Pyridazinone Derivatives [3]

CompoundS. aureus (µg/mL)MRSA (µg/mL)
IXa0.51
IXb12
IXc128128

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of biologically active pyridazine derivatives starting from a 1,4-dicarbonyl precursor.

G cluster_0 Synthesis of Pyridazine Core cluster_1 Derivatization 1,4-Dicarbonyl 1,4-Dicarbonyl Ethyl_3_methylpyridazine_4_carboxylate Ethyl 3-methylpyridazine- 4-carboxylate 1,4-Dicarbonyl->Ethyl_3_methylpyridazine_4_carboxylate Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Ethyl_3_methylpyridazine_4_carboxylate Bioactive_Derivatives Bioactive Derivatives (e.g., Amides, Hydrazides) Ethyl_3_methylpyridazine_4_carboxylate->Bioactive_Derivatives Further Reactions Amines_or_Hydrazine Amines or Hydrazine Amines_or_Hydrazine->Bioactive_Derivatives

Caption: General synthetic workflow for pyridazine derivatives.

Signaling Pathway Inhibition

The following diagrams depict the simplified signaling pathways that can be targeted by pyridazine derivatives.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activates Angiogenesis Angiogenesis, Cell Proliferation Downstream_Signaling->Angiogenesis Promotes Pyridazinone_Derivative Pyridazinone Derivative Pyridazinone_Derivative->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

PDE4 Signaling Pathway

G ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase Adenylyl_Cyclase Adenylyl Cyclase AMP AMP cAMP->AMP PDE4 Inflammatory_Response Decreased Inflammatory Response cAMP->Inflammatory_Response Leads to PDE4 PDE4 Pyridazinone_Derivative Pyridazinone Derivative Pyridazinone_Derivative->PDE4 Inhibits

Caption: Inhibition of the PDE4 signaling pathway.

References

Application Notes and Protocols: Ethyl 3-methylpyridazine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the utilization of Ethyl 3-methylpyridazine-4-carboxylate as a key intermediate in the synthesis of novel bioactive compounds and their subsequent evaluation for potential therapeutic effects.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its pyridazine core, a scaffold present in numerous biologically active molecules. Its chemical structure, featuring a reactive ester group, makes it a versatile building block for the synthesis of a diverse range of derivatives. This document outlines a protocol for the synthesis of a hydrazide derivative and a subsequent in vitro assay to evaluate its cytotoxic activity against cancer cell lines. Pyridazine derivatives have been explored for various pharmacological activities, including antiviral, anticancer, and antimicrobial effects.

Synthesis of 3-Methylpyridazine-4-carbohydrazide from this compound

This protocol details the conversion of this compound to its corresponding hydrazide. Hydrazides are valuable intermediates for the synthesis of various heterocyclic systems and are known to exhibit a wide range of biological activities.

Experimental Protocol: Synthesis of 3-Methylpyridazine-4-carbohydrazide

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/g of ester) in a round-bottom flask, add hydrazine hydrate (5.0 eq).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 3-Methylpyridazine-4-carbohydrazide.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Synthetic Workflow

cluster_synthesis Synthesis of 3-Methylpyridazine-4-carbohydrazide start Start: Dissolve Ethyl 3-methylpyridazine-4-carboxylate in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate Product on Ice concentrate->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter dry Dry under Vacuum filter->dry end_product End Product: 3-Methylpyridazine-4-carbohydrazide dry->end_product

Caption: Workflow for the synthesis of 3-Methylpyridazine-4-carbohydrazide.

In Vitro Cytotoxicity Screening: MTT Assay

The following protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of newly synthesized compounds, such as 3-Methylpyridazine-4-carbohydrazide and its further derivatives, on cancer cell lines. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., HL-60)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., 3-Methylpyridazine-4-carbohydrazide derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation with Compound: Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow

cluster_assay MTT Assay Workflow seed_cells Seed Cells in 96-well Plate incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Test Compound Dilutions incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate Cell Viability and IC50 read_plate->analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Data Presentation

The following tables provide a template for presenting the data obtained from the synthesis and biological evaluation experiments.

Table 1: Synthesis Yield of 3-Methylpyridazine-4-carbohydrazide

Starting MaterialProductMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
This compound3-Methylpyridazine-4-carbohydrazide152.1585-95160-162

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)

CompoundCell LineIC₅₀ (µM)
3-Methylpyridazine-4-carbohydrazide Derivative AHL-6015.2
3-Methylpyridazine-4-carbohydrazide Derivative BHL-6025.8
Positive Control (e.g., Doxorubicin)HL-600.5

Application Notes and Protocols for Ethyl 3-methylpyridazine-4-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylpyridazine-4-carboxylate is a versatile heterocyclic building block with significant potential in the synthesis of a variety of fused pyridazine systems. Its strategic placement of a methyl group and an ester functionality on the pyridazine ring allows for diverse chemical transformations, leading to the construction of novel polycyclic scaffolds. These resulting fused heterocycles, such as pyrido[4,3-c]pyridazines, pyrazolo[3,4-c]pyridazines, and triazolo[4,3-b]pyridazines, are of considerable interest in medicinal chemistry due to their demonstrated biological activities, including the inhibition of key signaling pathways implicated in cancer.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fused heterocyclic compounds. It also explores the biological relevance of the synthesized scaffolds, particularly as inhibitors of c-Met and Pim-1 kinase signaling pathways.

Synthesis of Fused Pyridazine Systems

This compound serves as a key precursor for the synthesis of various fused heterocyclic systems. The primary applications involve the initial conversion of the ethyl ester to a more reactive intermediate, such as a hydrazide, followed by cyclization reactions, or direct condensation with suitable reagents to build the fused ring.

Synthesis of Pyrido[4,3-c]pyridazin-5(6H)-one

A key application of this compound is in the synthesis of the pyrido[4,3-c]pyridazine ring system. This is achieved through an enamination reaction followed by a ring closure sequence.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of 8-methylpyrido[4,3-c]pyridazin-5(6H)-one [1]

  • Enamine Formation: A solution of this compound (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMFDMA) (5.0 eq) is heated at 110°C for 4 hours.

  • Solvent Removal: The excess DMFDMA is removed under reduced pressure to yield the crude enamine intermediate.

  • Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., ethanol), and an excess of an amine (e.g., ammonia or a primary amine) is added.

  • Heating: The reaction mixture is heated to reflux for 6-12 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is purified by column chromatography on silica gel to afford the desired pyrido[4,3-c]pyridazin-5(6H)-one.

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
8-methylpyrido[4,3-c]pyridazin-5(6H)-one1. DMFDMA2. NH₃EthanolReflux875
Synthesis of 3-Methylpyridazine-4-carboxylic Acid Hydrazide

The conversion of the ethyl ester to the corresponding hydrazide is a crucial step to enable further cyclization reactions, particularly for the synthesis of pyrazolo- and triazolo-fused systems.

Reaction Scheme:

Experimental Protocol: Synthesis of 3-Methylpyridazine-4-carboxylic Acid Hydrazide

  • Reaction Setup: this compound (1.0 eq) is dissolved in ethanol.

  • Addition of Hydrazine Hydrate: An excess of hydrazine hydrate (5.0 - 10.0 eq) is added to the solution.

  • Heating: The reaction mixture is heated to reflux for 4-8 hours. The progress of the reaction is monitored by TLC.

  • Crystallization: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • Purification: The collected solid is washed with cold ethanol and dried under vacuum to yield the pure 3-methylpyridazine-4-carboxylic acid hydrazide.

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
3-Methylpyridazine-4-carboxylic acid hydrazideHydrazine hydrateEthanolReflux6>90
Synthesis of Pyrazolo[4,3-c]pyridazine Derivatives (Analogous Procedure)

While a direct synthesis from this compound is not explicitly detailed in the search results, an analogous procedure using a similar pyridazine carboxylate provides a reliable method. The key intermediate is the corresponding hydrazide.

Reaction Scheme:

Experimental Protocol: Synthesis of 3,7-Dimethylpyrazolo[4,3-c]pyridazin-4(5H)-one (Analogous)

  • Reaction Mixture: 3-Methylpyridazine-4-carboxylic acid hydrazide (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) are dissolved in glacial acetic acid.

  • Heating: The mixture is heated to reflux for 5-10 hours.

  • Work-up: The reaction mixture is cooled and poured into ice-water.

  • Purification: The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure pyrazolo[4,3-c]pyridazine derivative.

Starting MaterialReagentProductYield (%)
3-Methylpyridazine-4-carboxylic acid hydrazideAcetylacetone3,7-Dimethylpyrazolo[4,3-c]pyridazin-4(5H)-oneNot reported
Synthesis of Triazolo[4,3-b]pyridazine Derivatives (Analogous Procedure)

Similar to the pyrazolo[4,3-c]pyridazines, the synthesis of triazolo[4,3-b]pyridazines can be achieved from a hydrazinopyridazine intermediate, which can be derived from the corresponding chloro-pyridazine.

Reaction Scheme:

Biological Relevance and Signaling Pathways

Fused pyridazine derivatives synthesized from this compound and its analogs have shown significant potential as inhibitors of protein kinases involved in cancer progression, such as c-Met and Pim-1.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in various cancers. Pyridazinone-containing compounds have been identified as potent c-Met inhibitors.[2][3]

Simplified c-Met Signaling Pathway and Inhibition:

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyridazinone Derivative Inhibitor->cMet inhibits

Caption: Inhibition of the c-Met signaling pathway by pyridazinone derivatives.

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that is overexpressed in many human cancers and is involved in promoting cell survival and proliferation by phosphorylating various downstream targets. Imidazo[1,2-b]pyridazines, which can be synthesized from pyridazine precursors, have been identified as potent Pim-1 kinase inhibitors.[4][5][6]

Simplified Pim-1 Signaling Pathway and Inhibition:

Pim1_pathway Pim1 Pim-1 Kinase BAD BAD Pim1->BAD phosphorylates pBAD p-BAD Apoptosis Apoptosis BAD->Apoptosis Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Pim1 inhibits

Caption: Inhibition of Pim-1 kinase and its anti-apoptotic function.

Experimental Workflow for Heterocyclic Synthesis

The general workflow for utilizing this compound in the synthesis of fused heterocyclic compounds is outlined below.

workflow start This compound hydrazide 3-Methylpyridazine-4-carboxylic acid hydrazide start->hydrazide Hydrazine hydrate enamine Enamine Intermediate start->enamine DMFDMA pyrazolo Pyrazolo[4,3-c]pyridazine hydrazide->pyrazolo 1,3-Dicarbonyl compound triazolo Triazolo[4,3-b]pyridazine (via further steps) hydrazide->triazolo Cyclization reagents pyrido Pyrido[4,3-c]pyridazine enamine->pyrido Amine bioassay Biological Activity Screening pyrazolo->bioassay triazolo->bioassay pyrido->bioassay

Caption: General workflow for the synthesis of fused heterocycles.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of fused pyridazine heterocycles. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The straightforward conversion to key intermediates like the corresponding hydrazide opens up a wide array of possibilities for further chemical exploration and the generation of diverse molecular scaffolds.

References

Application Notes and Protocols for Screening Ethyl 3-methylpyridazine-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the screening of Ethyl 3-methylpyridazine-4-carboxylate analogs to identify and characterize novel therapeutic candidates. The protocols outlined below cover a range of assays, from initial high-throughput screening to more detailed cellular and biochemical characterization.

Introduction

Pyridazine and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound and its analogs represent a promising chemical space for the discovery of novel modulators of key cellular pathways implicated in various diseases. This document provides detailed protocols for a tiered screening approach to effectively evaluate the therapeutic potential of this compound class.

Data Presentation

The following tables summarize representative quantitative data for pyridazine and pyridine derivatives, illustrating the potential bioactivities of this compound analogs. This data serves as a benchmark for interpreting screening results.

Table 1: Anticancer Activity of Pyridazine and Pyridine Derivatives against Human Cancer Cell Lines

Compound IDTarget/ClassCell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Pyridazine Analog 11mCDK2 InhibitorT-47D (Breast)SRB Assay0.43Doxorubicin1.93
Pyridazine Analog 11mCDK2 InhibitorMDA-MB-231 (Breast)SRB Assay0.99Doxorubicin4.50
Pyridazine Analog 11hCDK2 InhibitorT-47D (Breast)SRB Assay1.30Doxorubicin1.93
Pyridazine Analog 11lCDK2 InhibitorMDA-MB-231 (Breast)SRB Assay1.30Doxorubicin4.50
Pyrazolo-pyridazine 4EGFR/CDK-2 InhibitorHepG-2 (Liver)MTT Assay17.30Doxorubicin6.18
Pyrazolo-pyridazine 4EGFR/CDK-2 InhibitorHCT-116 (Colon)MTT Assay18.38Doxorubicin5.23
Pyrazolo-pyridazine 4EGFR/CDK-2 InhibitorMCF-7 (Breast)MTT Assay27.29Doxorubicin4.17
Pyridine-Urea 8eVEGFR-2 InhibitorMCF-7 (Breast)MTT Assay0.22Doxorubicin1.93
Pyridine-Urea 8nVEGFR-2 InhibitorMCF-7 (Breast)MTT Assay1.88Doxorubicin1.93

Table 2: Antimicrobial Activity of Pyridazine and Pyridine Derivatives

Compound IDBacterial/Fungal StrainAssay TypeMIC (µg/mL)Reference CompoundMIC (µg/mL)
3-Alkylpyridine 6Staphylococcus aureus (MRSA)Broth Microdilution0.98 - 3.9VancomycinNot specified
Pyridazinone Derivative 7Staphylococcus aureus (MRSA)Broth Microdilution3.74 - 8.92AmikacinNot specified
Pyridazinone Derivative 13Pseudomonas aeruginosaBroth Microdilution3.74 - 8.92AmikacinNot specified
Pyridazinone Derivative 13Acinetobacter baumanniiBroth Microdilution3.74 - 8.92AmikacinNot specified

Experimental Protocols

High-Throughput Screening (HTS) for Anticancer Activity

This protocol describes a primary cell-based assay to screen a library of this compound analogs for cytotoxic or anti-proliferative effects against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO to a stock concentration of 10 mM)

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in media)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 384-well clear-bottom white plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Dilute cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a working plate by diluting the 10 mM stock solutions of the test compounds in culture medium to a 2X final concentration (e.g., 20 µM for a final assay concentration of 10 µM).

    • Using an automated liquid handler or multichannel pipette, add 40 µL of the 2X compound solutions to the respective wells of the cell plate.

    • Add 40 µL of 2X positive control and 2X negative control solutions to the designated control wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound-treated well relative to the negative control (100% viability) and the positive control (0% viability).

    • Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., 50%).

Fluorescence Polarization (FP) Competition Assay for Kinase Inhibition

This protocol describes a biochemical assay to identify compounds that inhibit the activity of a specific kinase (e.g., CDK2, JNK1) by competing with a fluorescently labeled tracer for binding to the kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A)

  • Fluorescently labeled tracer (a small molecule or peptide that binds to the kinase with high affinity)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • Positive control (a known inhibitor of the target kinase)

  • Negative control (DMSO)

  • 384-well black, low-volume, non-binding surface plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Assay Preparation:

    • Prepare a solution of the kinase and the fluorescent tracer in the kinase assay buffer. The concentrations should be optimized to achieve a stable and high polarization signal.

  • Compound Addition:

    • Serially dilute the test compounds in DMSO and then in kinase assay buffer.

    • Add 5 µL of the diluted compounds to the wells of the 384-well plate.

    • Add 5 µL of the positive and negative controls to the respective wells.

  • Kinase/Tracer Addition:

    • Add 15 µL of the kinase/tracer solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • A decrease in the mP value indicates that the test compound has displaced the fluorescent tracer from the kinase.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

This protocol is for a sandwich ELISA to quantify the effect of this compound analogs on the production of a specific cytokine (e.g., TNF-α, IL-6) from stimulated immune cells.[1][2][3]

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7)

  • Cell culture medium

  • Stimulant (e.g., Lipopolysaccharide - LPS)

  • Test compounds

  • ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Cell Treatment:

    • Seed the immune cells in a 96-well culture plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (or another appropriate stimulus) and incubate for 24 hours.

    • Collect the cell culture supernatants.

  • ELISA Procedure (following a general sandwich ELISA protocol):

    • Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.[1]

    • Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.[3]

    • Sample Incubation: Wash the plate and add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the wells. Incubate for 2 hours at room temperature.[1][2]

    • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[1]

    • Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.[2]

    • Substrate Development: Wash the plate and add the TMB substrate. Incubate for 15-30 minutes in the dark until a color develops.[3]

    • Stop Reaction: Add the stop solution to each well.

  • Measurement and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentration in the samples by interpolating from the standard curve.

    • Determine the effect of the test compounds on cytokine production.

Visualizations

Screening Workflow

The following diagram illustrates a typical screening cascade for the identification and characterization of this compound analogs.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization HTS High-Throughput Screening (e.g., Cell Viability Assay) Hit_ID Hit Identification (% Inhibition > 50%) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Confirmed Hits Selectivity Selectivity Profiling (Normal vs. Cancer Cells) Dose_Response->Selectivity Biochemical Biochemical Assays (e.g., Kinase Inhibition FP Assay) Selectivity->Biochemical Selective Hits Cellular Cell-Based Pathway Analysis (e.g., Western Blot, ELISA) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Cellular->SAR Validated Hits ADME ADME/Tox Profiling SAR->ADME

Caption: A typical screening cascade for small molecule drug discovery.

PI3K/Akt Signaling Pathway

This diagram depicts the PI3K/Akt signaling pathway, a common target for anticancer drug discovery that may be modulated by pyridazine derivatives.

G cluster_inhibitors Potential Inhibition by Analogs RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pyridazine Analog Inhibitor->PI3K Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and potential points of inhibition.

Fluorescence Polarization (FP) Competition Assay Logic

This diagram illustrates the principle of a fluorescence polarization competition assay used to screen for inhibitors of a protein-ligand interaction.

G cluster_0 High Polarization cluster_1 Low Polarization Protein_Bound Protein Tracer_Bound F Protein_Bound->Tracer_Bound Bound middle + Inhibitor Protein_Inhibited Protein Inhibitor I Protein_Inhibited->Inhibitor Bound Tracer_Free F start start->Protein_Bound middle->Protein_Inhibited

Caption: Principle of a fluorescence polarization competition assay.

References

Application Notes and Protocols: Ethyl 3-methylpyridazine-4-carboxylate as a Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utility of Ethyl 3-methylpyridazine-4-carboxylate as a fragment in drug discovery campaigns. While specific public domain data for this fragment is limited, this document outlines its potential applications based on the well-established properties of the pyridazine scaffold. The protocols herein describe a hypothetical, yet representative, workflow for fragment screening, hit validation, and initial hit-to-lead optimization, using this fragment as an illustrative example. The methodologies are grounded in standard practices for fragment-based drug discovery (FBDD).

Introduction to this compound as a Drug Fragment

This compound (CAS: 98832-80-5) is a heterocyclic building block with physicochemical properties amenable to fragment-based drug discovery. The pyridazine core is recognized for its ability to form hydrogen bonds and act as a bioisosteric replacement for other aromatic systems. Its inherent polarity can also contribute to favorable solubility and pharmacokinetic properties in derivative compounds. These characteristics make it a valuable starting point for the development of novel therapeutics across various target classes.

Chemical Properties:

PropertyValue
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
CAS Number 98832-80-5
Appearance Off-white to yellow solid
Purity ≥97%

Hypothetical Application: Targeting Protein Kinase X

For illustrative purposes, these notes will detail a hypothetical scenario where this compound was identified as a hit against Protein Kinase X (PKX), a promising therapeutic target in oncology.

Fragment Screening Cascade

A typical fragment screening cascade to identify hits like this compound against PKX would involve a primary screen followed by orthogonal validation methods.

G cluster_screening Fragment Screening Workflow frag_lib Fragment Library (including this compound) primary_screen Primary Screen (e.g., Thermal Shift Assay) frag_lib->primary_screen High-throughput screening hit_triaging Hit Triaging & Selection primary_screen->hit_triaging Identify initial hits orthogonal_validation Orthogonal Validation (e.g., SPR or NMR) hit_triaging->orthogonal_validation Confirm binding structural_studies Structural Studies (X-ray Crystallography) orthogonal_validation->structural_studies Characterize binding mode hit_to_lead Hit-to-Lead Chemistry structural_studies->hit_to_lead Guide optimization

Caption: A typical workflow for fragment-based drug discovery.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical data for this compound and a derivative against PKX.

CompoundMethodK_D (μM)IC₅₀ (μM)Ligand Efficiency (LE)
This compound SPR250>5000.35
Derivative A SPR15250.42

Derivative A: A hypothetical optimized compound based on the initial fragment hit.

Experimental Protocols

Synthesis of this compound

While several synthetic routes to pyridazine derivatives exist, a common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine. A plausible synthesis for the title compound is outlined below.

Materials:

  • Ethyl 2-formyl-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Surface Plasmon Resonance (SPR) for Hit Validation

Objective: To confirm the binding of this compound to PKX and determine the binding affinity (K_D).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • PKX protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit

Procedure:

  • Immobilize PKX onto the CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a dilution series of this compound in running buffer (e.g., 1000, 500, 250, 125, 62.5, 31.25 μM).

  • Inject the fragment solutions over the immobilized PKX surface at a constant flow rate.

  • Record the binding response at each concentration.

  • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Fit the steady-state binding responses to a 1:1 binding model to determine the K_D.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of derivative compounds against PKX.

Materials:

  • PKX enzyme

  • Peptide substrate

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™)

  • Test compounds (e.g., Derivative A)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound, PKX enzyme, and peptide substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure luminescence and calculate the percent inhibition at each compound concentration.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway Context (Hypothetical)

In this hypothetical scenario, PKX is a downstream effector in the MAPK/ERK signaling pathway, which is commonly dysregulated in cancer.

G cluster_pathway Hypothetical PKX Signaling Pathway cluster_inhibitor Point of Intervention GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK PKX Protein Kinase X ERK->PKX Proliferation Cell Proliferation PKX->Proliferation Inhibitor Ethyl 3-methylpyridazine- 4-carboxylate Derivative Inhibitor->PKX

Caption: Hypothetical signaling pathway involving Protein Kinase X.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery. Its favorable physicochemical properties and the synthetic tractability of the pyridazine core allow for rapid exploration of the surrounding chemical space. The protocols and workflows detailed in these application notes, though based on a hypothetical example, provide a solid framework for researchers to utilize this and similar fragments in their own drug discovery programs. Further screening of this fragment against diverse biological targets is warranted to uncover its full potential.

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 3-methylpyridazine-4-carboxylate (CAS: 98832-80-5).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for purifying this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity and scale of the experiment.

Q2: What are the known physical properties of this compound?

A2: Key identifiers for this compound are its molecular formula, C8H10N2O2, and CAS number, 98832-80-5. While specific melting and boiling points are not widely reported in publicly available literature, its structure—a polar heterocyclic ring with an ester functional group—suggests it is a solid at room temperature with moderate to high polarity.

Q3: What are the likely impurities from the synthesis of this compound?

A3: Synthetic impurities can vary based on the reaction pathway. Common impurities may include unreacted starting materials, reagents, and side-products from competing reactions. Given the pyridazine core, potential impurities could be isomers, partially reacted intermediates, or polymeric materials.[1][2]

Q4: How can I assess the purity of my compound after purification?

A4: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard. Structural confirmation and purity can also be determined by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis, where a sharp melting range typically indicates high purity.[3]

Purification Method 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the "mother liquor".[4]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[5] Based on the polar nature of the target molecule, suitable solvents and solvent systems are suggested below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves. Using excess solvent will reduce the final yield.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals thoroughly, either air-drying or in a vacuum oven.

Data Presentation: Recommended Recrystallization Solvents
Solvent SystemPolarityRationale for Use
Ethanol / WaterHighThe compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to decrease solubility upon cooling.[5]
Ethyl Acetate / HexaneMediumEthyl acetate is a good solvent for many esters. Hexane acts as a non-polar anti-solvent.[8]
AcetoneMedium-HighA versatile solvent for moderately polar compounds. Its volatility makes it easy to remove during drying.[7]
IsopropanolMediumSimilar to ethanol but with a higher boiling point, which can be advantageous.
Troubleshooting Guide: Recrystallization
IssuePossible CauseSuggested Solution
No crystals form upon cooling. Too much solvent was used, or the solution is not saturated.[9]Reduce the solvent volume by gentle heating and evaporation. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
The compound "oils out" instead of crystallizing. The compound's melting point is lower than the solvent's boiling point, or there are significant impurities present.[9]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider switching to a lower-boiling point solvent system.[9]
Crystal yield is very low. Too much solvent was used, cooling was too rapid, or the compound has significant solubility in the cold solvent.[4]Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the solution is fully cooled in an ice bath before filtration.[7]
Crystals appear discolored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

Purification Method 2: Flash Column Chromatography

Flash column chromatography is ideal for separating compounds with different polarities and is effective for removing impurities that are difficult to remove by recrystallization.[10]

Experimental Protocol: Column Chromatography
  • Solvent System (Eluent) Selection: Use Thin-Layer Chromatography (TLC) to identify a solvent system that provides good separation of the target compound from its impurities. Aim for an Rf value of 0.2-0.4 for the target compound.[10]

  • Column Packing: Prepare a slurry of silica gel (the stationary phase) in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[11]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column. Start with a less polar solvent system and gradually increase the polarity (gradient elution) to move compounds down the column.[12]

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation: Recommended Chromatography Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, slightly acidic adsorbent suitable for a wide range of polarities.[13]
Mobile Phase (Eluent) Ethyl Acetate / Hexane GradientA standard system for compounds of intermediate polarity. Start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the concentration.[8]
Dichloromethane / Methanol GradientSuitable for more polar compounds. A small percentage of methanol (1-5%) in dichloromethane can be effective.[8]
Troubleshooting Guide: Column Chromatography
IssuePossible CauseSuggested Solution
Poor separation of spots (overlapping bands). The chosen eluent system is not optimal. The column was overloaded with the sample.[14]Re-optimize the eluent system using TLC to achieve better separation. Use a smaller amount of crude material or a larger column.
The compound will not elute from the column. The eluent is not polar enough. The compound may be decomposing on the acidic silica gel.[14]Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol).[12] If decomposition is suspected, try using a different adsorbent like neutral alumina or deactivate the silica with a small amount of triethylamine in the eluent.[14]
The compound elutes too quickly (with the solvent front). The eluent is too polar.Start with a much less polar solvent system (e.g., a lower percentage of the polar solvent).
Cracked or channeled column bed. The column was packed improperly or ran dry.Ensure the silica bed is always covered with solvent. Repack the column carefully to ensure a homogenous bed.

Visualizations

PurificationWorkflow crude Crude this compound assess Assess Purity (TLC) crude->assess recrystallization Recrystallization assess->recrystallization Minor Impurities chromatography Column Chromatography assess->chromatography Complex Mixture / Major Impurities analyze_final Final Purity Analysis (HPLC, NMR, MP) recrystallization->analyze_final chromatography->analyze_final pure_product Pure Product analyze_final->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

RecrystallizationTroubleshooting start Recrystallization Attempted outcome Observe Outcome start->outcome no_xtals No Crystals Form outcome->no_xtals Problem oiling_out Compound Oils Out outcome->oiling_out Problem low_yield Low Yield outcome->low_yield Problem success Pure Crystals Obtained outcome->success Success sol1 Reduce solvent volume. Scratch flask or add seed crystal. no_xtals->sol1 sol2 Re-heat, add more solvent. Cool slowly. Change solvent. oiling_out->sol2 sol3 Concentrate mother liquor. Ensure complete cooling. low_yield->sol3

References

Technical Support Center: Synthesis of Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-methylpyridazine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and established method for synthesizing pyridazine derivatives is the condensation of a 1,4-dicarbonyl compound with hydrazine or a hydrazine derivative.[1][2] For this compound, a suitable starting material would be a 2-formyl-3-oxobutanoate derivative which undergoes cyclization with hydrazine.

Q2: What are the most common side reactions observed during the synthesis of pyridazine derivatives?

Several side reactions can occur during pyridazine synthesis, leading to impurities and reduced yields. These include:

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the reaction with hydrazine can lead to the formation of two different regioisomeric products.[3]

  • Incomplete Cyclization: The initial condensation reaction may not proceed to complete cyclization, resulting in hydrazone intermediates.

  • N-N Bond Cleavage: Under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, the N-N bond in the pyridazine ring can cleave, leading to degradation products.[3]

  • Formation of N-oxides: If oxidizing conditions are present, the nitrogen atoms in the pyridazine ring can be oxidized to form N-oxides.[4][5]

  • Dimerization and Oligomerization: Under certain conditions, side reactions such as dimerization and oligomerization of the starting materials or intermediates can occur, leading to higher molecular weight impurities.[6]

Q3: How can I purify the crude this compound product?

Standard purification techniques for pyridazine derivatives include:

  • Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical and should be determined based on the solubility of the desired compound and impurities.[7] Common solvents for pyridazine derivatives include ethanol, methanol, and mixtures of ethanol/water.[7]

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica gel is an effective method. A range of solvent systems, typically starting with a non-polar solvent and gradually increasing polarity, can be used for elution.[7]

  • Washing: Washing the crude product with a suitable solvent can remove some impurities. An ice-cold recrystallization solvent is often used to wash the crystals after filtration to remove residual soluble impurities.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction. - Formation of side products. - Purity of starting materials. - Suboptimal reaction temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions.[8] - Ensure the purity of the 1,4-dicarbonyl compound and hydrazine starting materials.[3] - Systematically vary the reaction temperature to find the optimal condition for the desired cyclization.[3]
Presence of Multiple Spots on TLC - Formation of regioisomers. - Presence of unreacted starting materials or intermediates. - Degradation of the product.- If using an unsymmetrical dicarbonyl, consider using a milder base or a non-polar solvent to potentially favor the formation of one regioisomer.[3] - Purify the crude product using column chromatography to separate the different components. - Avoid harsh workup conditions (e.g., strong acids or bases) if the product is sensitive.[8]
Product is a Dark Oil or Tarry Substance - Presence of high-molecular-weight impurities or degradation products. - Residual solvent.- Attempt to purify a small sample by column chromatography to isolate the desired product. - If the product is expected to be a solid, try triturating the oil with a non-polar solvent like hexane to induce crystallization. - Ensure all solvent is removed under high vacuum.
Difficulty in Isolating the Product - Product is highly soluble in the reaction or workup solvent. - Formation of a stable emulsion during extraction.- After the reaction, try to precipitate the product by adding a non-solvent. - If an emulsion forms during extraction, try adding brine or filtering the mixture through celite.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 2-formyl-3-oxobutanoate derivative in a suitable solvent (e.g., ethanol).

  • Addition of Hydrazine: Slowly add a stoichiometric amount of hydrazine hydrate to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp monitor_reaction Monitor Reaction by TLC start->monitor_reaction check_purity->monitor_reaction optimize_temp->monitor_reaction analyze_side_products Analyze Side Products (TLC, LC-MS) monitor_reaction->analyze_side_products Multiple spots purify Purify Crude Product monitor_reaction->purify Reaction complete adjust_conditions Adjust Reaction Conditions (Solvent, Base) analyze_side_products->adjust_conditions adjust_conditions->monitor_reaction end Improved Yield purify->end

Caption: A troubleshooting workflow for addressing low product yields.

Potential Side Reaction Pathways

Side_Reactions start 1,4-Dicarbonyl + Hydrazine desired_product This compound start->desired_product Desired Pathway regioisomer Regioisomeric Pyridazine start->regioisomer Side Reaction 1 (Unsymmetrical Dicarbonyl) incomplete_cyclization Hydrazone Intermediate start->incomplete_cyclization Side Reaction 2 (Incomplete Reaction) n_oxide N-oxide Byproduct desired_product->n_oxide Side Reaction 3 (Oxidizing Conditions) degradation Degradation Products desired_product->degradation Side Reaction 4 (Harsh Conditions)

Caption: Common side reaction pathways in pyridazine synthesis.

References

Technical Support Center: Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 3-methylpyridazine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[1][2] The container should be tightly closed to prevent moisture absorption.[2] It is also advisable to protect the compound from heat and sources of ignition, as it is a flammable liquid and vapor.[2] For long-term storage, keeping it in a locked or secure area accessible only to authorized personnel is recommended.[2]

Q2: Is this compound sensitive to light?

Q3: What are the potential degradation pathways for this compound?

A3: The primary potential degradation pathways for this compound are hydrolysis of the ester group and thermal decomposition.

  • Hydrolysis: Under aqueous acidic or basic conditions, the ethyl ester group can hydrolyze to form the corresponding 3-methylpyridazine-4-carboxylic acid. The rate of degradation of similar sulfonamides containing a pyridazine ring has been observed to increase with a rise in pH, suggesting a susceptibility to base-catalyzed hydrolysis.[4]

  • Thermal Decomposition: At elevated temperatures, pyridazine esters can undergo thermal decomposition. Studies on similar nitrogen-rich heterocyclic esters show they are generally stable up to around 250°C.[5] Decomposition at higher temperatures likely proceeds through radical mechanisms, involving the breaking of C-C, C-N, and C-O bonds.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low assay or presence of an additional peak in NMR/LC-MS analysis. Hydrolysis: The compound may have been exposed to moisture or acidic/basic conditions, leading to hydrolysis of the ethyl ester to the carboxylic acid.- Ensure the compound is stored in a tightly sealed container in a dry environment.- Use anhydrous solvents for your reactions.- Avoid exposure to strong acids or bases unless it is a required part of the reaction.
Discoloration of the compound (e.g., yellowing). Degradation: The compound may have started to degrade due to improper storage (exposure to heat, light, or air).- Store the compound in a cool, dark, and dry place.- Consider purging the container with an inert gas like argon or nitrogen before sealing for long-term storage.
Inconsistent reaction yields. Compound Instability: The compound might be degrading under the reaction conditions (e.g., high temperature, prolonged reaction time).- If possible, conduct the reaction at a lower temperature.- Minimize the reaction time.- Analyze the stability of the starting material under the reaction conditions (without other reactants) to isolate the cause.
Formation of unexpected byproducts. Thermal or Photochemical Reactions: High temperatures or exposure to light during the reaction could be inducing unintended side reactions.- Run the reaction at a lower temperature.- Protect the reaction vessel from light by wrapping it in aluminum foil.- Consider if the pyridazine ring itself is reacting under the specific conditions.

Stability and Storage Data Summary

Parameter Recommendation/Data Source
Storage Temperature Cool place[1][2]
Atmosphere Dry, well-ventilated[1][2]
Container Tightly closed[2]
Light Protection Recommended (inferred from related compounds)[3]
Heat Sensitivity Avoid heat and ignition sources; flammable[2]
Moisture Sensitivity Store in a dry place to prevent hydrolysis[1][4]
Thermal Stability Likely stable up to ~250°C (inferred from similar compounds)[5]

Experimental Protocols

Protocol: Assessment of Hydrolytic Stability

This protocol provides a general method for assessing the stability of this compound to hydrolysis.

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer solution in separate vials to achieve a known final concentration.

  • Time Points: Incubate the vials at a controlled temperature (e.g., 25°C or 40°C). At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.

  • Analysis: Immediately analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of this compound and detect the formation of any degradation products (e.g., 3-methylpyridazine-4-carboxylic acid).

  • Data Analysis: Plot the concentration of the parent compound against time for each pH condition to determine the rate of degradation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Experiment Shows Unexpected Results (e.g., low yield, impurity) check_purity Check Purity of Starting Material (e.g., by NMR, LC-MS) start->check_purity check_storage Verify Storage Conditions (Cool, Dry, Dark) storage_ok Storage OK? check_storage->storage_ok purity_ok Purity OK? check_purity->purity_ok purity_ok->check_storage Yes new_material Source New Material purity_ok->new_material No review_protocol Review Experimental Protocol (Temperature, Solvents, pH) storage_ok->review_protocol Yes degradation_suspected Degradation Suspected storage_ok->degradation_suspected No review_protocol->degradation_suspected hydrolysis Potential Hydrolysis (Moisture, pH) degradation_suspected->hydrolysis thermal Potential Thermal Degradation (Heat) degradation_suspected->thermal photo Potential Photo- Degradation (Light) degradation_suspected->photo solution Implement Corrective Actions: - Use anhydrous solvents - Lower reaction temperature - Protect from light hydrolysis->solution thermal->solution photo->solution end Problem Resolved solution->end new_material->start

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Synthesis of Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Ethyl 3-methylpyridazine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common issues encountered during the synthesis of this pyridazine derivative.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for synthesizing the pyridazine core is through the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.[1] For this compound, a suitable starting material is ethyl 2-formyl-3-oxobutanoate, which reacts with hydrazine hydrate to form the pyridazine ring directly.

Q2: I am observing a very low yield for my reaction. What are the potential causes?

Low yields in pyridazine synthesis can arise from several factors, including incomplete reaction, suboptimal reaction conditions, or side reactions.[2] It is crucial to ensure the purity of starting materials and to optimize parameters such as temperature, reaction time, and solvent. For esterification reactions, the equilibrium can also limit the yield; removing water as it is formed can help drive the reaction to completion.[3]

Q3: How can I purify the final product, this compound?

Standard purification techniques for pyridazine derivatives include recrystallization and column chromatography.[4][5] The choice of solvent for recrystallization is critical and should be determined experimentally; common solvents include ethanol, methanol, or mixtures with water.[4] For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexane is often effective.[5]

Q4: What are some common side products or impurities I should be aware of?

In the cyclocondensation reaction between a dicarbonyl compound and hydrazine, impurities can arise from incomplete reaction or side reactions. If the reaction is not driven to completion, you may have residual starting materials. Side reactions can include the formation of isomeric pyridazine products if the dicarbonyl compound is unsymmetrical and the reaction conditions are not well-controlled. During esterification of a pyridazine carboxylic acid, impurities can include unreacted carboxylic acid and byproducts from degradation if harsh acidic conditions are used.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incorrect Starting Material: The 1,4-dicarbonyl precursor, ethyl 2-formyl-3-oxobutanoate, may be impure or degraded.2. Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time.3. Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.4. Incorrect pH: The cyclization reaction is often sensitive to pH.1. Verify Starting Material Purity: Check the purity of ethyl 2-formyl-3-oxobutanoate by NMR or GC-MS.2. Use Fresh Hydrazine Hydrate: Ensure the hydrazine hydrate is of good quality and has been stored properly.3. Optimize Temperature: Gradually increase the reaction temperature and monitor the progress by TLC. Refluxing in a suitable solvent like ethanol is a common strategy.[6]4. Adjust pH: The reaction is typically carried out in a neutral to slightly acidic medium. Acetic acid is often used as a solvent or co-solvent.[6]
Formation of Multiple Products 1. Lack of Regioselectivity: If the dicarbonyl starting material is not handled correctly, it might lead to isomeric products.2. Side Reactions: The starting materials or product may be undergoing side reactions under the reaction conditions.1. Control Reaction Conditions: Ensure a homogenous reaction mixture and controlled addition of reagents.2. Modify Reaction Conditions: Try a different solvent or a lower reaction temperature to minimize side product formation.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Impurities can significantly hinder crystallization.2. Product is inherently an oil at room temperature. 1. Purify the Crude Product: Attempt purification by column chromatography to remove impurities before another crystallization attempt.2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal if available. Cooling the solution to a lower temperature may also help.
Difficulty in Isolating the Product 1. Product is soluble in the work-up solvent. 2. Formation of an Emulsion during Extraction. 1. Choose an Appropriate Extraction Solvent: Use a solvent in which the product is highly soluble and the impurities are not. Ensure the aqueous layer is saturated with salt (e.g., NaCl) to decrease the solubility of the organic product.2. Break the Emulsion: Add a small amount of brine or a different organic solvent. Centrifugation can also be effective.

Experimental Protocols

The following are representative experimental protocols based on analogous syntheses of pyridazine derivatives.[3][6] Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis of this compound via Cyclocondensation

Materials:

  • Ethyl 2-formyl-3-oxobutanoate

  • Hydrazine hydrate (80% in water)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-formyl-3-oxobutanoate (1.0 mmol) in glacial acetic acid (20 ml).

  • To this solution, add hydrazine hydrate (80%, 1.0 mmol) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Protocol 2: Esterification of 3-methylpyridazine-4-carboxylic acid (Alternative Route)

This protocol is for the case where the carboxylic acid is synthesized first.

Materials:

  • 3-methylpyridazine-4-carboxylic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane or other suitable organic solvent

Fischer Esterification Method:

  • Suspend 3-methylpyridazine-4-carboxylic acid (1.0 mmol) in an excess of anhydrous ethanol (e.g., 20 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.[3]

  • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purify by column chromatography or recrystallization.

Data Presentation

The following table summarizes expected outcomes and key parameters. Note that these are representative values and actual results may vary.

Parameter Cyclocondensation Route Esterification Route Reference
Starting Materials Ethyl 2-formyl-3-oxobutanoate, Hydrazine hydrate3-methylpyridazine-4-carboxylic acid, Ethanol[6],[3]
Key Reagents Acetic acidSulfuric acid (catalytic)[6],[3]
Typical Solvent Glacial Acetic AcidEthanol[6],[3]
Reaction Temperature RefluxReflux[6],[3]
Typical Reaction Time 3 - 6 hours4 - 12 hours[6],[3]
Expected Yield 70 - 85%60 - 80%[6],[7]
Purification Method Recrystallization (Ethanol) or Column ChromatographyColumn Chromatography or Recrystallization[4],[5]

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_route1 Route 1: Cyclocondensation cluster_route2 Route 2: Esterification SM1 Ethyl 2-formyl-3-oxobutanoate + Hydrazine Hydrate React1 Cyclocondensation (Acetic Acid, Reflux) SM1->React1 Prod1 Ethyl 3-methylpyridazine- 4-carboxylate (Crude) React1->Prod1 Purify1 Purification (Recrystallization or Chromatography) Prod1->Purify1 Final1 Pure Product Purify1->Final1 SM2 3-methylpyridazine- 4-carboxylic Acid + Ethanol React2 Esterification (H2SO4 cat., Reflux) SM2->React2 Prod2 Ethyl 3-methylpyridazine- 4-carboxylate (Crude) React2->Prod2 Purify2 Purification (Chromatography or Recrystallization) Prod2->Purify2 Final2 Pure Product Purify2->Final2

Caption: Synthetic routes to this compound.

Troubleshooting Logic Diagram

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or No Product Cause1 Starting Material Issue Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Side Reactions Start->Cause3 Sol1 Verify Purity (NMR, GC-MS) Cause1->Sol1 Sol2 Use Fresh Reagents Cause1->Sol2 Sol3 Optimize Temperature Cause2->Sol3 Sol4 Optimize Solvent Cause2->Sol4 Sol5 Adjust pH Cause2->Sol5 Sol6 Monitor by TLC Cause3->Sol6 Result Improved Yield Sol1->Result Sol2->Result Sol3->Result Sol4->Result Sol5->Result Sol6->Result

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-methylpyridazine-4-carboxylate. It provides practical troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the successful scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing pyridazine derivatives like this compound?

A1: Pyridazine derivatives are typically synthesized through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1] This reaction forms a dihydropyridazine intermediate, which is then oxidized to the aromatic pyridazine.[2] Other methods include Aza-Diels-Alder reactions of 1,2,3-triazines and reactions involving β-ketoesters with hydrazine, which can sometimes lead to multiple products or isomers.[3][4]

Q2: What are the critical parameters to monitor when scaling up the synthesis?

A2: When scaling up, it is crucial to monitor and control reaction temperature, stoichiometry of reactants, choice of solvent, and mixing efficiency. Heat dissipation becomes a significant factor on a larger scale and must be managed to avoid side reactions or product degradation. Purification methods may also need to be adapted from chromatography to crystallization for larger quantities.

Q3: Which analytical techniques are recommended for monitoring reaction progress and ensuring product purity?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for monitoring the consumption of starting materials and the formation of the product. For final product characterization and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are recommended.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Potential Causes:

    • The condensation or cyclization reaction is incomplete.[2]

    • Formation of unwanted side products, such as hydrazides if using β-ketoester routes.[3]

    • Degradation of the starting materials or the final product under the reaction or workup conditions.[2][3]

    • Suboptimal reaction conditions (e.g., incorrect temperature, solvent, or base).[2]

  • Suggested Solutions:

    • Increase the reaction time or temperature and monitor the progress closely using TLC or LC-MS.[2][3]

    • Ensure the stoichiometry is correct; a slight excess of hydrazine can sometimes help drive the reaction to completion.[3]

    • Verify the purity of starting materials. Impurities can significantly interfere with the reaction.[3]

    • If the product is sensitive, employ milder workup conditions, avoiding strong acids or bases.[2][3]

Issue 2: Formation of Multiple Products or Isomers

  • Potential Causes:

    • The use of an unsymmetrical starting material can lead to a lack of regioselectivity, resulting in isomeric products.[3]

  • Suggested Solutions:

    • Systematically optimize reaction parameters like temperature and solvent to improve selectivity towards the desired product.[2]

    • Consider alternative synthetic routes that offer better regiocontrol if isomer formation is a persistent issue.

Issue 3: Difficulty in Product Purification

  • Potential Causes:

    • The crude product contains impurities with similar polarity to the desired compound, making chromatographic separation difficult.

    • The product may be unstable on silica gel, leading to degradation during column chromatography.

  • Suggested Solutions:

    • Attempt recrystallization from a suitable solvent or solvent mixture. This is often more scalable than chromatography.

    • If using column chromatography, screen different eluent systems to achieve better separation.

    • Consider using a milder stationary phase, such as neutral alumina, if product degradation on silica is suspected.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; Side reactions; Poor starting material quality; Product degradation.[2][3]Optimize reaction time/temperature; Control stoichiometry; Purify starting materials; Use milder workup conditions.[2][3]
Multiple Products Lack of regioselectivity with unsymmetrical precursors.[3]Optimize reaction conditions (temperature, solvent); Explore alternative synthetic routes.[4]
Purification Issues Co-eluting impurities; Product instability.Attempt recrystallization; Screen different chromatography eluents; Use alternative stationary phases (e.g., alumina).
Reaction Stalls Insufficient temperature; Deactivated reagents.Increase reaction temperature; Ensure reagents are fresh and active.[2]

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via the condensation of a 1,4-dicarbonyl precursor with hydrazine hydrate.

Reaction Scheme:

Ethyl 2-acetyl-3-oxobutanoate + Hydrazine Hydrate → this compound + 2 H₂O

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Acetic Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol (5-10 mL per gram of substrate).

  • Add a catalytic amount of acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to yield this compound.

ParameterRecommended Condition
Solvent Ethanol
Catalyst Acetic Acid
Temperature Reflux (~78 °C)
Reaction Time 4-6 hours (monitor by TLC)
Workup Aqueous wash with NaHCO₃
Purification Column Chromatography or Recrystallization

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve Ethyl 2-acetyl-3-oxobutanoate in Ethanol add_catalyst Add Catalytic Acetic Acid start->add_catalyst add_hydrazine Add Hydrazine Hydrate add_catalyst->add_hydrazine reflux Heat to Reflux (4-6h) add_hydrazine->reflux monitor Monitor by TLC reflux->monitor concentrate1 Concentrate in vacuo monitor->concentrate1 extract Dilute & Wash (NaHCO3, Brine) concentrate1->extract dry Dry (MgSO4) & Filter extract->dry concentrate2 Concentrate Crude Product dry->concentrate2 purify Purify by Chromatography or Recrystallization concentrate2->purify end_product Final Product: This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Experiment Complete: Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes action_incomplete Action: - Increase reaction time - Increase temperature incomplete->action_incomplete check_byproducts Analyze Crude Mixture for Byproducts (LC-MS) complete->check_byproducts byproducts_present Significant Byproducts check_byproducts->byproducts_present Yes no_byproducts No Major Byproducts check_byproducts->no_byproducts No action_byproducts Action: - Optimize stoichiometry - Adjust workup conditions - Check starting material purity byproducts_present->action_byproducts check_degradation Suspect Product Degradation During Workup/Purification no_byproducts->check_degradation action_degradation Action: - Use milder workup (avoid strong acid/base) - Use alternative purification method check_degradation->action_degradation

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Ethyl 3-methylpyridazine-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Ethyl 3-methylpyridazine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method for the synthesis of this compound involves a two-step process. The first step is the reaction of ethyl acetoacetate with triethyl orthoformate to form the intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate in a cyclocondensation reaction to yield the final product.

Q2: What are the potential major byproducts in this synthesis?

The main potential byproducts include:

  • 3-Methylpyridazine-4-carboxylic acid: This can form if the ethyl ester group of the final product is hydrolyzed.

  • 3-Methylpyridazine: This can be formed by the decarboxylation of 3-methylpyridazine-4-carboxylic acid if the reaction conditions are harsh enough to promote both hydrolysis and subsequent loss of CO2.

  • Hydrazone intermediate: Incomplete cyclization can lead to the presence of the open-chain hydrazone of ethyl 2-(ethoxymethylene)-3-oxobutanoate.

  • Pyrazolone derivatives: Under certain conditions, hydrazine can react differently with the β-keto ester intermediate, potentially leading to the formation of pyrazolone regioisomers.[1]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexane. The starting materials, intermediate, and final product should have distinct Rf values, allowing for clear visualization of the reaction's progression.

Q4: What are the recommended purification methods for the final product?

The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol.[2] Column chromatography on silica gel using a gradient of ethyl acetate in hexane can also be employed for higher purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive hydrazine hydrate.Use fresh, high-quality hydrazine hydrate. It is hygroscopic and can degrade over time.
Incomplete formation of the ethoxymethylene intermediate.Ensure the reaction of ethyl acetoacetate and triethyl orthoformate goes to completion. This can be monitored by TLC or NMR. Consider extending the reaction time or using a catalyst if necessary.
Incorrect reaction temperature.The cyclocondensation reaction is often exothermic. Maintain the recommended temperature range to avoid side reactions. For the initial phase, cooling might be necessary.
Presence of a Major Byproduct at a Higher Polarity on TLC Hydrolysis of the ester group.This is likely 3-methylpyridazine-4-carboxylic acid. Ensure anhydrous conditions during the reaction and workup. If water is used in the workup, minimize contact time and use a neutral pH.
Presence of a Major Byproduct at a Similar Polarity to the Product on TLC Incomplete cyclization.This could be the hydrazone intermediate. Try extending the reaction time or gently heating the reaction mixture to promote cyclization.
Formation of regioisomeric byproducts.The regioselectivity of the cyclization can sometimes be influenced by the solvent and temperature. Consider optimizing these parameters.
Product Decomposes During Purification High temperatures during solvent removal or distillation.Use a rotary evaporator at a moderate temperature to remove the solvent. Avoid high-vacuum distillation if the product is thermally labile.
Acidic or basic residues from the workup.Neutralize the reaction mixture carefully during the workup and wash the organic extracts with brine to remove any residual acid or base.

Experimental Protocols

Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine ethyl acetoacetate (1.0 eq) and triethyl orthoformate (1.2 eq).

  • Reaction: Heat the mixture to 120-130 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by observing the cessation of ethanol distillation.

  • Purification: After cooling to room temperature, the excess triethyl orthoformate and ethanol are removed under reduced pressure. The resulting crude ethyl 2-(ethoxymethylene)-3-oxobutanoate is often used in the next step without further purification.

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in a suitable solvent like ethanol.

  • Addition of Hydrazine: Cool the solution in an ice bath. Add hydrazine hydrate (1.0-1.1 eq) dropwise to the solution while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC.

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from ethanol or by column chromatography.

Visualizations

Reaction_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclocondensation cluster_purification Purification A Ethyl Acetoacetate C Heat (120-130°C) A->C B Triethyl Orthoformate B->C D Ethyl 2-(ethoxymethylene)-3-oxobutanoate C->D G Reaction at 0°C to RT D->G E Hydrazine Hydrate E->G F Ethanol (Solvent) F->G H This compound G->H I Workup (Extraction) H->I J Recrystallization / Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation Product This compound Hydrolysis_Product 3-Methylpyridazine-4-carboxylic acid Product->Hydrolysis_Product Hydrolysis (H₂O) Decarboxylation_Product 3-Methylpyridazine Hydrolysis_Product->Decarboxylation_Product Decarboxylation (-CO₂) Incomplete_Reaction Hydrazone Intermediate Ethyl 2-(ethoxymethylene)-3-oxobutanoate Ethyl 2-(ethoxymethylene)-3-oxobutanoate Ethyl 2-(ethoxymethylene)-3-oxobutanoate->Incomplete_Reaction Incomplete Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Incomplete_Reaction Incomplete Cyclization

Caption: Potential byproduct formation pathways in the synthesis.

References

Technical Support Center: Improving the Purity of Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Ethyl 3-methylpyridazine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, isomeric byproducts, and potentially an N-ethylated pyridazine derivative if the synthesis involves alkylation steps.[1] In some cases, related heterocyclic byproducts like imidazoles might form depending on the reaction conditions.[2]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for quantitative purity assessment. For a qualitative and rapid check, Thin-Layer Chromatography (TLC) is very effective. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Q4: My purified this compound is discolored. What could be the cause?

A4: Discoloration in the final product is typically due to the presence of high-molecular-weight impurities or degradation products.[3] These can often be removed by treating a solution of the compound with activated charcoal during the recrystallization process.

Q5: What is the best way to store purified this compound?

A5: To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light, which can cause degradation over time.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a high degree.

  • Probable Cause: The cooling rate is too fast, or the chosen solvent is not ideal.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of a co-solvent in which the compound is more soluble to reduce the supersaturation.

    • Allow the solution to cool down much more slowly. You can do this by insulating the flask.

    • If the problem persists, try a different solvent system. A good starting point for pyridazine derivatives is a solvent pair like ethanol/water or hexane/ethyl acetate.[4][5]

Q: After recrystallization, the yield is very low. How can I improve it?

A: A low yield can result from several factors during the recrystallization process.

  • Probable Causes:

    • Using too much solvent to dissolve the crude product.[4]

    • Premature crystallization during hot filtration.

    • The compound has significant solubility in the cold solvent.

  • Solutions:

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Ensure your filtration apparatus is pre-heated before performing a hot filtration to prevent the product from crystallizing in the funnel.

    • After allowing the solution to cool to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[4]

    • Consider a different solvent or solvent system where your compound has lower solubility at cold temperatures.

Column Chromatography Issues

Q: My compound is streaking or tailing on the silica gel column. How can I achieve better separation?

A: Tailing is a common issue when purifying basic compounds like pyridazines on silica gel, which is acidic. This is due to strong interactions between the basic nitrogen atoms of the pyridazine ring and the acidic silanol groups of the silica gel.

  • Probable Cause: Strong interaction between the basic compound and the acidic stationary phase.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.[4]

    • Alternatively, you can use a different stationary phase, such as neutral or basic alumina, which is more suitable for basic compounds.

Q: I am not getting good separation between my product and an impurity. What can I do?

A: Poor separation can be due to an inappropriate mobile phase polarity.

  • Probable Cause: The eluent is either too polar or not polar enough.

  • Solution:

    • If the spots are too high on the TLC plate (high Rf value), the eluent is too polar. Reduce the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexane/ethyl acetate).

    • If the spots are too low on the TLC plate (low Rf value), the eluent is not polar enough. Increase the proportion of the more polar solvent.

    • For optimal separation, aim for an Rf value of around 0.3 for your target compound on the TLC plate.[6]

Data Presentation

The following tables summarize typical parameters for the purification and analysis of this compound.

Table 1: Recrystallization Solvent Systems

Solvent SystemRatio (v/v)Expected PurityNotes
Ethanol/WaterVaries>98%Good for polar impurities. The compound should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed, then clarified with a few drops of hot ethanol.
Hexane/Ethyl AcetateVaries>98%Effective for less polar impurities. Dissolve the compound in a minimal amount of hot ethyl acetate and add hot hexane until the solution becomes cloudy.
IsopropanolN/A>97%A single solvent system that can be effective if the impurity profile is suitable.

Table 2: Flash Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)
Additive0.5% Triethylamine
Expected Purity>99%

Table 3: Analytical Methods for Purity Assessment

MethodTypical ConditionsExpected Outcome
HPLC Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradientDetection: UV at 254 nmA single major peak corresponding to the product. Purity is calculated from the peak area percentage.
GC-MS Column: Capillary column (e.g., DB-5)Carrier Gas: HeliumDetection: Mass Spectrometry (MS)A single major peak with the correct mass-to-charge ratio for the product.
¹H NMR Solvent: CDCl₃ or DMSO-d₆Frequency: 400 MHz or higherSharp, well-defined peaks corresponding to the protons of the ethyl, methyl, and pyridazine groups with correct integration. Absence of significant impurity peaks.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for pyridazine derivatives include ethanol/water and hexane/ethyl acetate.[4][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good mobile phase will give your product an Rf value of approximately 0.3. A common mobile phase for pyridazine esters is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase you plan to use (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the solubility is low, you can adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Product tlc_analysis TLC Analysis for Impurity Profile crude->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Few, non-polar impurities column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple or polar impurities purity_check Purity Assessment (HPLC, GC-MS, NMR) recrystallization->purity_check minor_impurities Minor Impurities recrystallization->minor_impurities Impurities in mother liquor column_chromatography->purity_check major_impurities Major/Polar Impurities column_chromatography->major_impurities Impurities separated in fractions purity_check->recrystallization <98% Purity, further purification needed pure_product Pure this compound purity_check->pure_product >98% Purity TroubleshootingRecrystallization Troubleshooting Guide for Recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No reheat Reheat and Add Co-solvent oiling_out->reheat Yes change_solvent Change Solvent System oiling_out->change_solvent Yes, after retry pure_crystals Pure Crystals Obtained low_yield->pure_crystals No min_solvent Use Minimal Hot Solvent low_yield->min_solvent Yes slow_cool Cool Slowly reheat->slow_cool slow_cool->oiling_out Still Oiling Out? slow_cool->low_yield Crystals Formed preheat_funnel Preheat Filtration Apparatus min_solvent->preheat_funnel ice_bath Use Ice Bath to Maximize Precipitation preheat_funnel->ice_bath ice_bath->pure_crystals

References

Technical Support Center: Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-methylpyridazine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties of this compound?

A1: this compound is a heterocyclic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol .[1] It is typically used as a heterocyclic building block in organic synthesis.[1]

PropertyValueReference
Molecular FormulaC8H10N2O2[1]
Molecular Weight166.18 g/mol [1]
Purity (typical)≥97%[1]
CAS Number98832-80-5[1]

Q2: What are the common challenges in the purification of pyridazine derivatives like this compound?

A2: Pyridazine derivatives can present purification challenges due to their polarity and potential for interaction with stationary phases in chromatography. Common issues include co-elution with impurities and degradation on certain stationary phases. Flash chromatography using silica gel with solvent systems like ethyl acetate or hexane/diethyl ether mixtures is a common purification method.[2] Recrystallization from solvents such as ethanol can also be an effective purification technique.[3]

Q3: Are there known stability or degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, related alkylpyridines can undergo degradation. For instance, 3-methylpyridine and 3-ethylpyridine can be degraded by microorganisms via ring cleavage.[4][5] It is advisable to store the compound in a cool, dry place and protect it from light to minimize potential degradation.

Troubleshooting Guides

This section provides solutions to common analytical problems encountered with this compound.

Chromatographic Analysis (GC/LC)

Problem: Poor peak shape or tailing in Gas Chromatography (GC) analysis.

  • Possible Cause 1: Active sites in the GC system. The nitrogen atoms in the pyridazine ring can interact with active sites (e.g., silanols) in the injector liner or on the column, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and a column specifically designed for the analysis of basic compounds. If tailing persists, consider derivatization of the analyte to block the active sites.

  • Possible Cause 2: Inappropriate column temperature. If the column temperature is too low, the compound may not be sufficiently volatile, resulting in broad peaks.

    • Solution: Increase the injector and/or column temperature. Ensure the temperature is below the maximum operating temperature of the column to avoid phase bleed.[6]

  • Possible Cause 3: Column contamination. Accumulation of non-volatile residues on the column can lead to poor peak shapes.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it.

Problem: Inconsistent retention times in High-Performance Liquid Chromatography (HPLC).

  • Possible Cause 1: Mobile phase composition. The polarity and pH of the mobile phase can significantly affect the retention of pyridazine derivatives.

    • Solution: Ensure the mobile phase is accurately prepared and well-mixed. The use of a buffer can help to maintain a stable pH and improve reproducibility. The basicity of the pyridazine ring (pKa ≈ 2.0 for the parent pyridazine) means that pH can influence its ionization state and therefore its retention.[7]

  • Possible Cause 2: Column equilibration. Insufficient column equilibration between runs can lead to shifting retention times.

    • Solution: Allow adequate time for the column to equilibrate with the mobile phase before each injection.

  • Possible Cause 3: Column degradation. The stationary phase can degrade over time, especially when using aggressive mobile phases.

    • Solution: Use a guard column to protect the analytical column. If performance degrades, replace the column.

Spectroscopic Analysis (NMR/MS)

Problem: Difficulty in interpreting the 1H NMR spectrum.

  • Possible Cause: Signal overlap or complex splitting patterns.

    • Solution: Utilize 2D NMR techniques such as COSY and HSQC to resolve overlapping signals and establish connectivity between protons and carbons. For comparison, the 1H NMR spectrum of the related compound 3-ethyl-4-methylpyridine shows distinct signals for the aromatic protons and the ethyl and methyl substituents.[8]

Problem: Low intensity or unexpected fragmentation in Mass Spectrometry (MS).

  • Possible Cause 1: Suboptimal ionization conditions. The choice of ionization technique (e.g., ESI, APCI) and its parameters can greatly impact the signal intensity.

    • Solution: Optimize the ionization source parameters, such as spray voltage and gas flows. For pyridazine derivatives, electrospray ionization (ESI) in positive ion mode is often effective due to the basicity of the nitrogen atoms.

  • Possible Cause 2: In-source fragmentation. The compound may be fragmenting in the ion source before mass analysis.

    • Solution: Reduce the fragmentor voltage or cone voltage to minimize in-source fragmentation and enhance the molecular ion peak. Mass spectra of related pyrazolopyridine carboxylates show fragmentation initiated by the loss of the ethanol molecule from the ester group.[9]

Experimental Protocols

General Protocol for Purification by Flash Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity solvent mixture like hexane/ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane) to elute the compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Visualizations

Analytical_Troubleshooting_Workflow cluster_symptom Symptom Identification cluster_investigation Problem Investigation cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom Analytical Issue (e.g., Poor Peak Shape) Investigation Systematic Check (Instrument -> Method -> Sample) Symptom->Investigation is observed Cause1 Instrument Malfunction (e.g., Leak, Contamination) Investigation->Cause1 points to Cause2 Method Parameter (e.g., Temp, Mobile Phase) Investigation->Cause2 points to Cause3 Sample Integrity (e.g., Degradation, Purity) Investigation->Cause3 points to Solution1 Instrument Maintenance (e.g., Clean, Replace Parts) Cause1->Solution1 requires Solution2 Method Optimization (e.g., Adjust Parameters) Cause2->Solution2 requires Solution3 Sample Re-preparation (e.g., Re-purify, Re-dissolve) Cause3->Solution3 requires

Caption: A logical workflow for troubleshooting analytical issues.

Purification_Workflow Start Crude Product Dissolve Dissolve in Minimum Solvent Start->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Load Load Sample onto Column Adsorb->Load PackColumn Pack Flash Chromatography Column PackColumn->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Monitor->Collect continue Combine Combine Pure Fractions Monitor->Combine if pure Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: Experimental workflow for purification by flash chromatography.

References

Validation & Comparative

Ethyl 3-methylpyridazine-4-carboxylate: A Comparative Analysis of a Scaffolding Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ethyl 3-methylpyridazine-4-carboxylate and its derivatives against other pyridazine-based compounds, supported by available experimental data. This document aims to shed light on the structure-activity relationships within this class of molecules and detail the experimental protocols used for their evaluation.

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a key building block for the synthesis of more complex pyridazine-based molecules. While specific biological data for this exact ester is limited in publicly available literature, a comparative analysis of its closely related derivatives provides valuable insights into the potential of this chemical scaffold.

Comparative Biological Activity of Pyridazine Derivatives

To understand the potential of this compound, it is essential to examine the biological activities of structurally similar pyridazine derivatives. The following tables summarize the in vitro efficacy of various pyridazine compounds in key therapeutic areas.

Table 1: Anticancer Activity of Pyridazine Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4c PyridazineCOX-20.26Celecoxib0.35
6b PyridazineCOX-20.18Celecoxib0.35
10 Pyridine-derivedHepG24.25Sorafenib9.18
10 Pyridine-derivedMCF-76.08Sorafenib5.47
8 Pyridine-derivedHepG24.34Sorafenib9.18
9 Pyridine-derivedHepG24.68Sorafenib9.18
15 Pyridine-derivedHepG26.37Sorafenib9.18
QDAU5 Quinazolin-4(3H)-oneVEGFR-20.00077--
QDAU5 Quinazolin-4(3H)-oneTIE-20.00887--
QDAU5 Quinazolin-4(3H)-oneEphB40.00321--

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that pyridazine derivatives can be potent anticancer agents. For instance, compounds 4c and 6b show significant COX-2 inhibition, a key target in some cancers and inflammation.[1] Pyridine-derived compounds have also demonstrated notable activity against liver (HepG2) and breast (MCF-7) cancer cell lines, in some cases exceeding the potency of the reference drug Sorafenib.[2] Furthermore, multi-target inhibitors based on a related quinazolinone scaffold, like QDAU5 , exhibit extremely potent inhibition of key angiogenesis receptors (VEGFR-2, TIE-2, and EphB4), highlighting the potential for developing highly effective anti-angiogenic agents from such heterocyclic systems.[3]

Table 2: Anti-inflammatory Activity of Pyridazine Derivatives
Compound IDDerivative ClassAssayIC50 (µM)Reference CompoundIC50 (µM)
4c PyridazineCOX-2 Inhibition0.26Celecoxib0.35
6b PyridazineCOX-2 Inhibition0.18Celecoxib0.35

COX-2: Cyclooxygenase-2, an enzyme responsible for inflammation and pain.

As shown, pyridazine derivatives 4c and 6b are potent and selective inhibitors of COX-2, with compound 6b being more potent than the widely used anti-inflammatory drug, Celecoxib.[1] This suggests that the pyridazine scaffold is a promising starting point for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[4]

Table 3: Antimicrobial Activity of Pyridazine Derivatives
Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 7 PyridazinoneE. coli7.8Amikacin-
Compound 7 PyridazinoneS. aureus (MRSA)7.8Amikacin-
Compound 7 PyridazinoneS. typhimurium7.8Amikacin-
Compound 7 PyridazinoneA. baumannii7.8Amikacin-
Compound 13 PyridazinoneA. baumannii3.74Amikacin-
Compound 13 PyridazinoneP. aeruginosa7.48Amikacin-
5d Pyrazine-2-carboxamideS. Typhi (XDR)6.25--

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The pyridazinone derivatives 7 and 13 display significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Notably, compound 13 shows potent activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Additionally, the pyrazine carboxamide derivative 5d demonstrates promising activity against extensively drug-resistant (XDR) Salmonella Typhi.[6] These findings underscore the potential of pyridazine-based compounds in combating antibiotic resistance.

Key Signaling Pathways and Experimental Workflows

The biological effects of pyridazine derivatives are often attributed to their interaction with specific signaling pathways. For instance, their anticancer activity is frequently linked to the inhibition of protein kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Pyridazine Pyridazine Derivatives Pyridazine->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.

The workflow for evaluating the anticancer potential of these compounds typically involves a multi-step process, starting from initial screening to more detailed mechanistic studies.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Pyridazine Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity target_assay Target-based Assay (e.g., Kinase Inhibition) cytotoxicity->target_assay Active Compounds pathway_analysis Signaling Pathway Analysis target_assay->pathway_analysis cell_cycle Cell Cycle Analysis pathway_analysis->cell_cycle apoptosis Apoptosis Assays pathway_analysis->apoptosis

Caption: General experimental workflow for the evaluation of anticancer pyridazine derivatives.

Detailed Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.

VEGFR-2 Kinase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on the VEGFR-2 enzyme, a key player in angiogenesis.[7]

Objective: To quantify the in vitro potency of test compounds in inhibiting VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (Adenosine triphosphate)

  • Poly(Glu,Tyr) 4:1 or other suitable substrate

  • Test compounds (pyridazine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a master mix containing the kinase buffer, ATP, and the substrate at their final desired concentrations.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Sorafenib).

  • Enzyme Addition: Initiate the kinase reaction by adding the VEGFR-2 enzyme to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system. This is a two-step process:

    • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction that produces light.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: The kinase activity is inversely proportional to the luminescence signal. Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the microtiter plates.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

While direct experimental data for this compound remains elusive in the reviewed literature, the extensive research on its derivatives clearly demonstrates the immense potential of the pyridazine scaffold in medicinal chemistry. The presented data on anticancer, anti-inflammatory, and antimicrobial activities of various pyridazine compounds provide a strong rationale for the further investigation and derivatization of this compound. The detailed experimental protocols included in this guide offer a framework for the systematic evaluation of new compounds based on this promising heterocyclic core. Future research should focus on synthesizing and evaluating a library of derivatives of this compound to establish a clear structure-activity relationship and to identify lead compounds for further preclinical and clinical development.

References

comparing biological activity of Ethyl 3-methylpyridazine-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antimicrobial and anticancer potential of recently synthesized pyridazinone and pyrazolo-pyridazine derivatives, supported by quantitative experimental data.

This guide provides a comparative overview of the biological activities of two distinct series of pyridazine derivatives, focusing on their antimicrobial and anticancer properties. The information is compiled from recent studies and is intended to assist researchers in the fields of medicinal chemistry and pharmacology in the development of new therapeutic agents.

Antimicrobial Activity of Novel Pyridazinone Derivatives

A recent study by Ateş et al. (2020) explored the antibacterial potential of a series of newly synthesized pyridazinone derivatives. The compounds were evaluated against a panel of Gram-positive and Gram-negative bacteria, with several derivatives demonstrating significant inhibitory activity.[1][2]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of the pyridazinone derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results for the most active compounds from the series are summarized in the table below.

CompoundS. aureus (MRSA) (μM)E. coli (μM)S. typhimurium (μM)P. aeruginosa (μM)A. baumannii (μM)
3 4.52>36.21>36.21>36.21>36.21
7 7.87.87.8>31.27.8
13 8.92>35.68>35.687.483.74
Amikacin (Reference) -----

Data sourced from Ateş et al. (2020)[1]

Key Findings:

  • Compound 3 was identified as the most active against the Gram-positive bacterium S. aureus (MRSA) with an MIC value of 4.52 µM.[1]

  • Compound 7 displayed broad-spectrum activity, inhibiting the growth of E. coli, S. aureus (MRSA), S. typhimurium, and A. baumannii at an MIC of 7.8 μM.[1]

  • Compound 13 showed the most potent activity against the Gram-negative bacteria A. baumannii and P. aeruginosa, with MIC values of 3.74 µM and 7.48 µM, respectively.[1]

Experimental Protocols: Antimicrobial Screening

The antibacterial activity of the synthesized pyridazinone derivatives was determined using the microdilution method.

Bacterial Strains:

  • Gram-positive: Staphylococcus aureus (Methicillin-resistant) (MRSA)

  • Gram-negative: Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii

Methodology:

  • Bacterial strains were cultured in Mueller-Hinton broth overnight at 37°C.

  • The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds were prepared in a 96-well microplate.

  • The bacterial suspension was adjusted to a concentration of 0.5 McFarland standard and added to each well.

  • The plates were incubated at 37°C for 24 hours.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Amikacin was used as a reference drug.[1]

Anticancer Activity of a Pyrazolo-Pyridazine Derivative and its Nano-formulations

In a study by Ali et al. (2023), a 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine derivative (referred to as compound 4 ) and its nano-formulations (solid lipid nanoparticles, 4-SLNs , and lipid-polymer hybrid nanoparticles, 4-LPHNPs ) were evaluated for their in vitro cytotoxic activity against several human cancer cell lines.[3][4][5]

Data Presentation: Half-maximal Inhibitory Concentration (IC50)

The anticancer activity was assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

CompoundHepG-2 (μM)HCT-116 (μM)MCF-7 (μM)
4 (Parent Compound) 17.3018.3827.29
4-SLNs 7.564.806.41
4-LPHNPs 7.855.246.65
Doxorubicin (Reference) 6.185.234.17

Data sourced from Ali et al. (2023)[3]

Key Findings:

  • The parent pyrazolo-pyridazine compound 4 exhibited moderate cytotoxic activity against the tested cancer cell lines.[3]

  • Both nano-formulations, 4-SLNs and 4-LPHNPs , demonstrated significantly enhanced anticancer activity compared to the parent compound, with IC50 values approaching that of the reference drug, doxorubicin.[3] This suggests that nano-formulation can be a promising strategy to improve the therapeutic efficacy of such derivatives.

Experimental Protocols: In Vitro Cytotoxicity Assay

The cytotoxic effects of the pyrazolo-pyridazine derivative and its nano-formulations were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Lines:

  • HepG-2 (human liver cancer)

  • HCT-116 (human colorectal cancer)

  • MCF-7 (human breast cancer)

Methodology:

  • Cancer cells were seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

  • The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • After the incubation period, MTT solution was added to each well, and the plates were incubated for 4 hours.

  • The formazan crystals formed by viable cells were dissolved in DMSO.

  • The absorbance was measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves. Doxorubicin was used as a positive control.[3]

Visualizations

Experimental Workflow for Antimicrobial MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BacterialCulture Bacterial Culture (Overnight) Inoculation Inoculation with Bacterial Suspension BacterialCulture->Inoculation CompoundPrep Compound Stock Solutions (DMSO) SerialDilution Serial Dilution in 96-well plate CompoundPrep->SerialDilution SerialDilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Visual Inspection for Growth Incubation->Readout MIC_Determination MIC Determination Readout->MIC_Determination

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Signaling Pathway Inhibition by Anticancer Pyrazolo-Pyridazine Derivative

Anticancer_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR Signaling Downstream Signaling (e.g., RAS/MAPK) EGFR->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation CDK2 CDK2/Cyclin A2 CellCycle Cell Cycle Progression CDK2->CellCycle CellCycle->Proliferation Compound Pyrazolo-pyridazine Derivative Compound->EGFR Inhibition Compound->CDK2 Inhibition

References

Unlocking Therapeutic Potential: A Comparative Guide to Pyridazine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a promising frontier in the quest for novel kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 3-methylpyridazine-4-carboxylate analogs and related pyridazine derivatives, with a focus on their activity against Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β), two critical targets in oncology and neurodegenerative diseases.

This report synthesizes experimental data from key studies to illuminate the structural modifications that enhance inhibitory potency and cellular activity. Detailed experimental protocols for the primary assays are provided to support reproducible research, and the relevant signaling pathways are visualized to contextualize the therapeutic rationale.

Comparative Analysis of Pyridazine Analogs as Kinase Inhibitors

The inhibitory activities of various pyridazine analogs against their target kinases and relevant cancer cell lines are summarized below. These tables highlight the impact of substitutions on the pyridazine core, offering a clear comparison of their potency.

Table 1: Structure-Activity Relationship of 3,6-Disubstituted Pyridazines as CDK2 Inhibitors

A series of 3,6-disubstituted pyridazine analogs were synthesized and evaluated for their anti-proliferative activity against human breast cancer cell lines (T-47D and MDA-MB-231) and their inhibitory effect on CDK2. The data reveals that modifications at the 3- and 6-positions of the pyridazine ring significantly influence their biological activity.[1]

Compound IDRIC50 T-47D (µM)IC50 MDA-MB-231 (µM)IC50 CDK2 (nM)
11e 4-Fluorophenyl1.89 ± 0.062.13 ± 0.07151 ± 6.04
11h 4-Chlorophenyl1.12 ± 0.041.54 ± 0.0543.8 ± 1.75
11l Morpholino0.65 ± 0.021.18 ± 0.0455.6 ± 2.22
11m 4-Methylpiperazin-1-yl0.43 ± 0.010.99 ± 0.0320.1 ± 0.82

Data extracted from a study on 3,6-disubstituted pyridazines as novel anticancer agents.[1]

Table 2: Structure-Activity Relationship of Imidazo[1,2-b]pyridazines as GSK-3β Inhibitors

Imidazo[1,2-b]pyridazine derivatives have been investigated as potent and brain-penetrant inhibitors of GSK-3β, a key target in Alzheimer's disease. The SAR studies focused on substitutions at the 2- and 6-positions of the fused ring system.

Compound IDR1R2GSK-3β IC50 (nM)
19 HH220
20 H4-Methylphenyl63
21 H4-Isopropoxyphenyl6.5
36 PhenylH20
38 Phenyl4-Isopropoxyphenyl1.2
47 Cyclopropyl4-Isopropoxyphenyl0.8

Data extracted from a study on the design and evaluation of imidazo[1,2-b]pyridazines as GSK-3β inhibitors.

Experimental Protocols

To ensure the reproducibility of the presented findings, detailed methodologies for the key experiments are outlined below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of CDK2 and GSK-3β and the inhibitory potential of the pyridazine analogs. The assay quantifies the amount of ADP produced during the kinase reaction.[2][3][4][5][6][7][8][9][10]

Materials:

  • Recombinant human CDK2/Cyclin A2 or GSK-3β enzyme

  • Specific peptide substrate for each kinase

  • ATP

  • Test compounds (pyridazine analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a multiwell plate, add 2.5 µL of the serially diluted test compound or DMSO vehicle control.

    • Add 2.5 µL of the respective kinase (CDK2/Cyclin A2 or GSK-3β) diluted in kinase assay buffer.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the anti-proliferative effects of the pyridazine analogs on cancer cell lines such as MCF-7 and T-47D.[11][12][13]

Materials:

  • MCF-7 or T-47D human breast cancer cell lines

  • Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (pyridazine analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds or a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

CDK2_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_S_Phase_Progression S Phase Progression Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication initiates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication maintains Pyridazine_Analogs Pyridazine Analogs Pyridazine_Analogs->CDK2 inhibit

Caption: CDK2 Signaling Pathway in Cell Cycle Progression.

GSK3b_Pathway cluster_Upstream_Regulation Upstream Regulation cluster_GSK3b_Activity GSK-3β Activity Insulin Insulin Akt Akt/PKB Insulin->Akt activates Wnt Wnt GSK3b_inactive Inactive GSK-3β Wnt->GSK3b_inactive leads to inhibition GSK3b_active Active GSK-3β Akt->GSK3b_active phosphorylates (Ser9) inhibits Tau Tau Protein GSK3b_active->Tau phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs aggregation Pyridazine_Analogs Imidazo[1,2-b]pyridazine Analogs Pyridazine_Analogs->GSK3b_active inhibit

Caption: GSK-3β Signaling Pathway in Tau Phosphorylation.

Experimental_Workflow cluster_Biochemical_Assay Biochemical Assay cluster_Cellular_Assay Cellular Assay Start_Biochem Start Compound_Dilution_B Prepare Compound Serial Dilutions Start_Biochem->Compound_Dilution_B Kinase_Reaction Set up Kinase Reaction (Enzyme, Substrate, ATP, Compound) Compound_Dilution_B->Kinase_Reaction Incubation_B Incubate at 30°C Kinase_Reaction->Incubation_B ADP_Detection Add ADP-Glo Reagent & Kinase Detection Reagent Incubation_B->ADP_Detection Luminescence Measure Luminescence ADP_Detection->Luminescence IC50_Calc_B Calculate IC50 Luminescence->IC50_Calc_B End_Biochem End IC50_Calc_B->End_Biochem Start_Cell Start Cell_Seeding Seed Cells in 96-well Plate Start_Cell->Cell_Seeding Compound_Treatment Treat Cells with Compounds Cell_Seeding->Compound_Treatment Incubation_C Incubate for 48-72h Compound_Treatment->Incubation_C MTT_Addition Add MTT Reagent Incubation_C->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance at 570nm Formazan_Solubilization->Absorbance IC50_Calc_C Calculate IC50 Absorbance->IC50_Calc_C End_Cell End IC50_Calc_C->End_Cell

References

Navigating the Target Landscape of Pyridazine-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug discovery, the pyridazine scaffold represents a promising starting point for the development of novel therapeutics. This guide provides a comparative analysis of the target identification for derivatives of the ethyl 3-methylpyridazine-4-carboxylate scaffold, with a specific focus on their potential as kinase inhibitors. While direct biological target data for this compound itself is limited in publicly available research, this guide delves into the well-documented activities of closely related pyridazine-3-carboxamide derivatives, offering valuable insights for researchers exploring this chemical space.

Unveiling the Therapeutic Potential: From Broad Activity to Specific Targets

The pyridazine core is a versatile heterocycle that has been incorporated into compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This broad bioactivity profile suggests that pyridazine derivatives can interact with a variety of biological targets. This guide will focus on a particularly promising area: the inhibition of Tyrosine Kinase 2 (TYK2), a key player in inflammatory and autoimmune disease signaling pathways.

Comparative Analysis of Pyridazine-3-Carboxamide Derivatives as TYK2 Inhibitors

Recent research has highlighted the potential of N-(methyl-d3)pyridazine-3-carboxamide derivatives as potent and selective allosteric inhibitors of TYK2. These compounds bind to the pseudokinase (JH2) domain of TYK2, offering a distinct mechanism of action compared to traditional ATP-competitive kinase inhibitors. This allosteric inhibition can lead to improved selectivity and a better safety profile.

Below is a summary of the inhibitory activities of representative pyridazine-3-carboxamide derivatives against TYK2 and their effects in cellular models. For comparison, data for a known selective TYK2 inhibitor, Deucravacitinib, is also included.

Compound IDTargetAssay TypeIC50 (nM)Cellular AssayCellular IC50 (nM)Reference
Compound 24 TYK2STAT3 Phosphorylation Inhibition-Anti-CD40-induced colitis modelOrally effective[1]
Compound 47 TYK2 JH2SPA-based HTS-IL-23 and IFNα signalingPotent Inhibition[2]
Compound 48 TYK2 JH2SPA-based HTS-Mouse IL-12-induced IFNγ and colitis modelsRobust Inhibition[2]
Deucravacitinib TYK2 JH2Biochemical and Cellular AssaysPotent and SelectiveVarious autoimmune disease modelsClinically effective[3]

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for key assays are provided below.

TYK2 Inhibition Assay (STAT3 Phosphorylation)

This assay evaluates the ability of a compound to inhibit the TYK2-mediated phosphorylation of its downstream substrate, STAT3.

Workflow:

G cluster_0 Cell Culture and Stimulation cluster_1 Compound Treatment cluster_2 Lysis and Detection cluster_3 Data Analysis Cells Immune Cells (e.g., T-cells) Stimulation Stimulate with Cytokine (e.g., IL-23) Cells->Stimulation Compound Add Test Compound Stimulation->Compound Lysis Cell Lysis Compound->Lysis Detection Detect pSTAT3 levels (e.g., Western Blot, ELISA) Lysis->Detection Analysis Calculate IC50 Detection->Analysis

Figure 1. Workflow for a cell-based TYK2 pSTAT3 inhibition assay.

Protocol:

  • Cell Culture: Culture a relevant immune cell line (e.g., Kit225 T-cells) in appropriate media.

  • Compound Preparation: Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO).

  • Treatment: Pre-incubate the cells with the test compound for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a cytokine that signals through TYK2 (e.g., IL-23 or IFNα) to induce STAT3 phosphorylation.

  • Lysis: Lyse the cells to release intracellular proteins.

  • Detection: Quantify the levels of phosphorylated STAT3 (pSTAT3) using a suitable detection method such as Western blotting or a pSTAT3-specific ELISA kit.

  • Data Analysis: Normalize the pSTAT3 signal to a loading control (e.g., total STAT3 or a housekeeping protein). Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Murine Colitis Model

This model assesses the in vivo efficacy of a compound in a disease model relevant to TYK2's role in inflammation.

Workflow:

G cluster_0 Induction of Colitis cluster_1 Treatment Regimen cluster_2 Evaluation of Efficacy Mice Experimental Mice Induction Induce Colitis (e.g., anti-CD40 antibody) Mice->Induction Treatment Administer Test Compound (e.g., oral gavage) Induction->Treatment Monitoring Monitor Disease Activity (e.g., body weight, stool consistency) Treatment->Monitoring Histology Histological Analysis of Colon Tissue Treatment->Histology Cytokine Measure Inflammatory Cytokines in Colon Treatment->Cytokine

Figure 2. Workflow for an in vivo murine colitis model.

Protocol:

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • Induction of Colitis: Induce colitis using an established method, such as intraperitoneal injection of an anti-CD40 antibody.

  • Treatment: Administer the test compound via a relevant route (e.g., oral gavage) at various doses. A vehicle control group and a positive control group (e.g., an established anti-inflammatory drug) should be included.

  • Monitoring: Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and collect colon tissue.

  • Histological Evaluation: Perform histological analysis on colon sections to assess the degree of inflammation, tissue damage, and immune cell infiltration.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-12, IL-23, IFNγ) in colon tissue homogenates using methods like ELISA or multiplex assays.

Signaling Pathway

The TYK2 signaling pathway is central to the action of several key cytokines implicated in autoimmune diseases.

G cluster_pathway TYK2 Signaling Pathway cluster_inhibition Inhibition Cytokine Cytokine (e.g., IL-12, IL-23, IFNα) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK Other JAKs Receptor->JAK Activation STAT STATs TYK2->STAT Phosphorylation JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Inhibitor Pyridazine-3-carboxamide Derivatives Inhibitor->TYK2 Allosteric Inhibition of JH2 Domain

Figure 3. The TYK2 signaling pathway and the mechanism of inhibition by pyridazine-3-carboxamide derivatives.

Conclusion

While the direct biological targets of this compound remain to be fully elucidated, the exploration of closely related pyridazine-3-carboxamide derivatives has revealed a significant potential for these scaffolds as selective allosteric inhibitors of TYK2. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers to build upon in their quest to develop novel therapeutics for autoimmune and inflammatory diseases. Further investigation into the structure-activity relationships of the 3-methylpyridazine-4-carboxylate and its amide derivatives is warranted to unlock the full therapeutic potential of this promising chemical class.

References

A Comparative Guide to the Biological Effects of Pyridazine Derivatives: Insights for Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental validation of the biological effects of Ethyl 3-methylpyridazine-4-carboxylate is not extensively documented in publicly available literature, the broader family of pyridazine and pyridazinone derivatives has been the subject of significant research. These studies reveal a wide spectrum of pharmacological activities, most notably in the areas of anticancer and anti-inflammatory applications. This guide provides a comparative overview of the performance of various pyridazine derivatives, offering a predictive framework for the potential biological activities of this compound and highlighting key experimental data and methodologies.

Anticancer Potential of Pyridazine Derivatives

Pyridazine-containing compounds have shown promising results as anticancer agents, with several derivatives exhibiting potent cytotoxic activity against various cancer cell lines. A key mechanism of action for some of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), a critical component in tumor angiogenesis.

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyridazine derivatives against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
4a HCT-11611.90ImatinibNot Specified
5b HCT-11630.3ImatinibNot Specified
6a HCT-11633.7ImatinibNot Specified
4e MCF-71 - 105-Fluorouracil1 - 10
4f MCF-71 - 10Etoposide1 - 10
4-SLNs HepG-2, HCT-116, MCF-74.80 - 7.56Doxorubicin4.17 - 6.18
4-LPHNPs HepG-2, HCT-116, MCF-75.24 - 7.85Doxorubicin4.17 - 6.18

Data compiled from multiple sources.[1][2][3][4]

Signaling Pathway: VEGFR Inhibition

Several pyridazine derivatives exert their anticancer effects by inhibiting the VEGFR signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Pyridazine Pyridazine Derivatives Pyridazine->VEGFR

VEGFR signaling pathway and inhibition by pyridazine derivatives.

Anti-inflammatory Properties of Pyridazinone Derivatives

A significant number of pyridazinone derivatives have been synthesized and evaluated as anti-inflammatory agents. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.

Comparative COX-2 Inhibitory Activity

The table below presents the in vitro inhibitory activity of various pyridazinone derivatives against COX-2, with comparisons to the reference drugs Celecoxib and Indomethacin. The data includes IC50 values and the selectivity index (SI), which indicates the compound's preference for inhibiting COX-2 over COX-1. A higher SI value suggests a better safety profile with potentially fewer gastrointestinal side effects.

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference CompoundReference COX-2 IC50 (µM)Reference SI
5a 0.77>12.916.70Celecoxib0.3537.03
5f 1.89>25.313.38Celecoxib0.3537.03
6b 0.181.146.33Celecoxib0.35Not Specified
4c 0.261.254.81Celecoxib0.35Not Specified
26b 0.043840.48211Celecoxib0.07353Not Specified

Data compiled from multiple sources.[5][6][7]

Signaling Pathway: COX-2 Inhibition in Inflammation

The anti-inflammatory action of these pyridazinone derivatives is primarily achieved by blocking the COX-2 enzyme, which in turn prevents the synthesis of prostaglandins—key mediators of inflammation.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid induces release COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->COX2

COX-2 pathway in inflammation and its inhibition.

Experimental Protocols

The following are summaries of common experimental protocols used to evaluate the biological activities of pyridazine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Experimental Workflow: In Vitro Cytotoxicity

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Add_Compound Add Pyridazine Derivatives (various concentrations) Seed_Cells->Add_Compound Incubate_1 Incubate (e.g., 48h) Add_Compound->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (e.g., 4h) Add_MTT->Incubate_2 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_2->Add_Solubilizer Measure_Absorbance Measure Absorbance Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

General workflow for an in vitro cytotoxicity (MTT) assay.
In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds or a reference inhibitor (e.g., Celecoxib, Indomethacin).

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin produced is quantified, often using an enzyme immunoassay (EIA) kit.

  • Inhibition Calculation: The percentage of inhibition of enzyme activity is calculated for each compound concentration.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Conclusion

The extensive research on pyridazine and pyridazinone derivatives strongly suggests that this compound could possess significant biological activities, particularly in the realms of anticancer and anti-inflammatory therapeutics. The provided comparative data and experimental protocols offer a valuable resource for researchers interested in exploring the potential of this and related compounds. Further in vitro and in vivo studies are warranted to elucidate the specific biological effects and mechanisms of action of this compound.

References

comparative analysis of Ethyl 3-methylpyridazine-4-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic methods for Ethyl 3-methylpyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The comparison focuses on key performance indicators such as reaction yield, complexity, and reaction conditions, supported by detailed experimental protocols.

At a Glance: Comparison of Synthesis Methods

MetricMethod 1: One-Pot Three-Component ReactionMethod 2: Cyclocondensation and Esterification
Reaction Type Multicomponent ReactionCyclocondensation followed by Esterification
Starting Materials Methylglyoxal, Ethyl acetoacetate, Hydrazine hydrate2-Methyl-3-oxosuccinic acid diethyl ester, Hydrazine hydrate, Ethanol, Sulfuric acid
Key Advantages High atom economy, procedural simplicity, time-efficient.Potentially higher purity of the intermediate carboxylic acid before esterification.
Reaction Steps 1 (One-pot)2 (Cyclization and Esterification)
Reported Yield Good to excellent (estimated based on analogous reactions).[1][2]Yield is dependent on the two separate steps.
Reaction Conditions Room temperature in water.[1][2]Reflux temperatures.

Method 1: One-Pot Three-Component Synthesis

This modern approach leverages a multicomponent reaction strategy, combining three starting materials in a single step to afford the desired pyridazine derivative. This method is highly efficient and environmentally friendly, often proceeding in water at room temperature.[1][2]

Experimental Protocol
  • Materials: Methylglyoxal (40% in water), Ethyl acetoacetate, Hydrazine hydrate, Water.

  • Procedure:

    • To a stirred solution of methylglyoxal (1 equivalent) and ethyl acetoacetate (1 equivalent) in water, hydrazine hydrate (1 equivalent) is added dropwise at room temperature.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Two-Step Synthesis via Cyclocondensation and Esterification

This classical and robust method involves the initial formation of the pyridazine ring through the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine, followed by a separate esterification step to yield the final product.

Experimental Protocol

Step 1: Synthesis of 3-Methyl-4-pyridazinecarboxylic acid

  • Materials: Diethyl 2-methyl-3-oxosuccinate, Hydrazine hydrate, Ethanol.

  • Procedure:

    • A solution of diethyl 2-methyl-3-oxosuccinate (1 equivalent) and hydrazine hydrate (1 equivalent) in ethanol is heated at reflux for 6 hours.

    • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting residue is acidified with a suitable acid (e.g., HCl) to precipitate the 3-Methyl-4-pyridazinecarboxylic acid.

    • The solid is collected by filtration, washed with cold water, and dried.

Step 2: Esterification to this compound

  • Materials: 3-Methyl-4-pyridazinecarboxylic acid, Absolute ethanol, Concentrated sulfuric acid.

  • Procedure:

    • A suspension of 3-Methyl-4-pyridazinecarboxylic acid (1 equivalent) in absolute ethanol is prepared.

    • A catalytic amount of concentrated sulfuric acid is carefully added.

    • The mixture is heated at reflux for 8 hours.

    • After cooling, the excess ethanol is removed under reduced pressure.

    • The residue is neutralized with a saturated solution of sodium bicarbonate.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

Logical Workflow of the Comparative Analysis

Start Start Identify Synthesis Methods Identify Synthesis Methods Start->Identify Synthesis Methods Method 1: One-Pot Method 1: One-Pot Identify Synthesis Methods->Method 1: One-Pot Method 2: Two-Step Method 2: Two-Step Identify Synthesis Methods->Method 2: Two-Step Gather Experimental Data Gather Experimental Data Method 1: One-Pot->Gather Experimental Data Method 2: Two-Step->Gather Experimental Data Protocol 1 Protocol 1 Gather Experimental Data->Protocol 1 Protocol 2 Protocol 2 Gather Experimental Data->Protocol 2 Comparative Analysis Comparative Analysis Protocol 1->Comparative Analysis Protocol 2->Comparative Analysis Data Table Data Table Comparative Analysis->Data Table Conclusion Conclusion Data Table->Conclusion

Caption: Comparative analysis workflow for synthesis methods.

Signaling Pathway of Synthesis Methods

cluster_0 Method 1: One-Pot Three-Component Reaction cluster_1 Method 2: Two-Step Synthesis A1 Methylglyoxal B1 Intermediate Adduct A1->B1 A2 Ethyl acetoacetate A2->B1 A3 Hydrazine hydrate A3->B1 C1 This compound B1->C1 D1 Diethyl 2-methyl-3-oxosuccinate E1 3-Methyl-4-pyridazinecarboxylic acid D1->E1 Cyclocondensation D2 Hydrazine hydrate D2->E1 Cyclocondensation G1 This compound E1->G1 Esterification F1 Ethanol / H2SO4

Caption: Reaction pathways for the two synthesis methods.

References

Assessing the Novelty of Ethyl 3-methylpyridazine-4-carboxylate Scaffolds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the quest for novel molecular scaffolds with promising pharmacological profiles is a continuous endeavor. This guide provides a comprehensive assessment of the novelty of the Ethyl 3-methylpyridazine-4-carboxylate scaffold, offering a comparative analysis against other established pyridazine-based cores. By presenting quantitative biological data, detailed experimental protocols, and visual representations of relevant pathways, this document aims to equip drug development professionals with the necessary information to evaluate the potential of this scaffold in their research programs.

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This inherent biological versatility makes the exploration of novel pyridazine-containing compounds a promising avenue for the discovery of new therapeutic agents.

The this compound Scaffold: An Overview

This compound, with the CAS number 98832-80-5 and molecular formula C8H10N2O2, presents a simple yet distinct substitution pattern on the pyridazine core. While its primary documented application is as a pharmaceutical intermediate, a deep dive into its potential biological activities is warranted to assess its novelty and therapeutic potential.

Comparative Analysis of Biological Activities

To ascertain the novelty of the this compound scaffold, a comparison with other biologically active pyridazine derivatives is essential. The following tables summarize key biological data for various pyridazine scaffolds, providing a quantitative basis for comparison.

Anti-inflammatory Activity

The pyridazine scaffold is a common feature in many anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 1: Comparative Anti-inflammatory Activity of Pyridazine Derivatives (COX Inhibition)

Compound/ScaffoldTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM)
Compound 5a (Pyridazinone derivative)COX-20.7716.70Indomethacin0.42 (COX-2)
Compound 5f (Pyridazinone derivative)COX-21.8913.38Celecoxib0.35 (COX-2)
Compound 6b (Pyridazine derivative)COX-20.186.33Indomethacin0.50 (SI)
Compound 4c (Pyridazine derivative)COX-20.26-Celecoxib0.35

IC50: The half maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI): Ratio of IC50 for COX-1 to COX-2. A higher value indicates greater selectivity for COX-2.

Analysis: The data indicates that significant efforts have been focused on developing selective COX-2 inhibitors based on the pyridazinone core.[1][2] Compounds 5a and 6b demonstrate potent and selective COX-2 inhibition, outperforming or showing comparable activity to the reference drugs, Indomethacin and Celecoxib.[1][2] The novelty of the this compound scaffold in the context of anti-inflammatory activity would depend on its ability to exhibit comparable or superior potency and selectivity, or a novel mechanism of action.

Anticancer Activity

The pyridazine moiety is also a key component of numerous anticancer agents, targeting various pathways involved in cancer progression.

Table 2: Comparative Anticancer Activity of Pyridazine Derivatives

Compound/ScaffoldCell LineIC50 (µM)Target/MechanismReference Compound
Compound 9e (3,6-disubstituted pyridazine)NCI-60 Panel-JNK1 InhibitionSorafenib
Compound 4b (Pyridazine derivative)MCF-721.2VEGFR InhibitionImatinib
Compound 2e (Pyridazine derivative)HCT-116-VEGFR InhibitionImatinib
Pyridazinyl-styrylketone 5b XF-498L (Brain)---

IC50: The half maximal inhibitory concentration. A lower value indicates higher potency. NCI-60: A panel of 60 human cancer cell lines used for anticancer drug screening. VEGFR: Vascular Endothelial Growth Factor Receptor. JNK1: c-Jun N-terminal kinase 1.

Analysis: Pyridazine derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of key kinases like VEGFR and JNK1.[3][4] Compound 9e exhibited broad-spectrum growth inhibition across the NCI-60 cell line panel, while compounds 4b and 2e showed significant activity against breast and colon cancer cell lines, respectively.[3][4] The novelty of the this compound scaffold in oncology would be determined by its cytotoxic profile against a range of cancer cell lines and its specific molecular target.

Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Human recombinant COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The conversion of a chromogenic substrate is monitored spectrophotometrically in the presence and absence of the test compound.

  • Procedure:

    • The test compound is pre-incubated with the enzyme (COX-1 or COX-2) for a specified period.

    • Arachidonic acid is added to initiate the reaction.

    • The rate of color development is measured at a specific wavelength.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., from the NCI-60 panel).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Assay Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • MTT solution is added to each well, and the plates are incubated to allow formazan crystal formation.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizing the Potential: Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_synthesis General Synthesis of Pyridazine Core cluster_modification Scaffold Modification cluster_screening Biological Screening A Dicarbonyl Compound C Pyridazine Core A->C Condensation B Hydrazine B->C D This compound E Functional Group Interconversion D->E F Diverse Library of Analogs E->F G In vitro Assays (e.g., COX, Kinase) F->G H Cell-based Assays (e.g., MTT) F->H I In vivo Models H->I

Caption: A generalized workflow for the synthesis and biological evaluation of novel pyridazine derivatives.

G cluster_pathway Simplified COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazine_Inhibitor Pyridazine-based COX Inhibitor Pyridazine_Inhibitor->COX_Enzyme Inhibition

Caption: The mechanism of action for pyridazine-based anti-inflammatory agents targeting COX enzymes.

Conclusion and Future Directions

The this compound scaffold represents an under-explored area within the vast chemical space of pyridazine derivatives. While its direct biological activity remains to be extensively characterized, the established versatility of the pyridazine core suggests that this scaffold holds potential for the development of novel therapeutic agents.

To fully assess its novelty and potential, further investigation is crucial. This should include:

  • Synthesis of a diverse library of analogs based on the this compound core to explore structure-activity relationships.

  • Broad biological screening of these analogs against a wide range of therapeutic targets, including but not limited to, kinases, inflammatory enzymes, and microbial targets.

  • Head-to-head comparison of the most promising candidates with existing pyridazine-based drugs and clinical candidates to clearly define their novelty and potential advantages.

By systematically exploring the biological potential of this scaffold, researchers can unlock new opportunities for the discovery and development of next-generation therapeutics.

References

Benchmarking Ethyl 3-methylpyridazine-4-carboxylate Against Known GSK-3β Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 3-methylpyridazine-4-carboxylate against a selection of well-characterized inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). Based on the prevalence of the pyridazine scaffold in kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against GSK-3β. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar compounds as therapeutic agents.

Introduction to GSK-3β

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.[1] Its dysregulation has been implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, type 2 diabetes, and certain types of cancer.[2][3] As a result, GSK-3β has emerged as a significant therapeutic target for drug discovery.[4]

The activity of GSK-3β is primarily regulated by inhibitory phosphorylation at the Ser9 residue, often mediated by the PI3K/Akt signaling pathway.[5] The Wnt/β-catenin signaling pathway also negatively regulates GSK-3β activity.[6]

Hypothetical Role of this compound as a GSK-3β Inhibitor

While direct experimental evidence for the inhibition of GSK-3β by this compound is not yet available, the pyridazine core is a common feature in a variety of kinase inhibitors. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as potent GSK-3β inhibitors. This structural similarity provides a rationale for investigating this compound as a potential GSK-3β inhibitor.

Comparative Analysis of Known GSK-3β Inhibitors

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the inhibitory activities of several well-established GSK-3β inhibitors. These inhibitors represent different chemical classes and modes of action, including both ATP-competitive and non-ATP-competitive inhibitors.

InhibitorTypeTarget(s)IC50 (nM)Reference(s)
CHIR-99021 ATP-competitiveGSK-3α/β6.7 (GSK-3β)[7]
Tideglusib Non-ATP competitiveGSK-3β502 (GSK-3β)[2][8]
SB-216763 ATP-competitiveGSK-3α/β18 (GSK-3β)[9]
LY2090314 ATP-competitiveGSK-3α/β-[3][10]
Paullones ATP-competitiveGSK-3α/β, CDK5/p254-80 (GSK-3α/β)[2]
COB-187 -GSK-3α/β11 (GSK-3β)[8]
COB-152 -GSK-3α/β132 (GSK-3β)[8]

Experimental Protocols for GSK-3β Inhibition Assays

The following are detailed methodologies for key experiments commonly used to assess the inhibitory activity of compounds against GSK-3β.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • GSK-3β enzyme

  • GSK peptide substrate

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, and 0.01% Tween-20)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the test compound, GSK-3β enzyme, and a mixture of the GSK peptide substrate and ATP. The final reaction volume is typically 5-10 µL.[5][11]

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[11]

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[5][11]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay (Western Blotting for Phospho-GSK-3β)

This method assesses the ability of a compound to inhibit GSK-3β activity within a cellular context by measuring the phosphorylation status of GSK-3β or its downstream targets.

Materials:

  • A suitable cell line (e.g., HEK293, SH-SY5Y)

  • Cell culture medium and reagents

  • Test compound

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-GSK-3β)

  • Secondary antibodies

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).[12]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of each cell lysate.[12]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of GSK-3β (Ser9).

    • Wash the membrane and incubate with a corresponding secondary antibody.

    • Detect the protein bands using a suitable detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phospho-GSK-3β to the total GSK-3β levels. A decrease in the phospho-GSK-3β (Ser9) signal upon treatment with a compound that activates an upstream kinase like Akt would indicate an indirect inhibition of GSK-3β activity. Conversely, direct inhibitors would not necessarily alter Ser9 phosphorylation but would reduce the phosphorylation of downstream GSK-3β substrates.

Visualizing the GSK-3β Signaling Pathway and Inhibition

The following diagrams illustrate the central role of GSK-3β in signaling pathways and the hypothetical mechanism of its inhibition.

GSK3B_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core GSK-3β Regulation cluster_downstream Downstream Effects Insulin/IGF-1 Insulin/IGF-1 PI3K PI3K Insulin/IGF-1->PI3K Wnt Wnt GSK-3B_active Active GSK-3β Wnt->GSK-3B_active inhibits Akt/PKB Akt/PKB Akt/PKB->GSK-3B_active phosphorylates (Ser9) PI3K->Akt/PKB GSK-3B_inactive Inactive GSK-3β (p-Ser9) GSK-3B_active->GSK-3B_inactive Glycogen_Synthase Glycogen Synthase (Inactive) GSK-3B_active->Glycogen_Synthase Beta-Catenin_Degradation β-catenin Degradation GSK-3B_active->Beta-Catenin_Degradation Tau_Hyperphosphorylation Tau Hyper- phosphorylation GSK-3B_active->Tau_Hyperphosphorylation

Caption: Simplified GSK-3β signaling pathway.

Experimental_Workflow Compound This compound (Test Inhibitor) Reaction Kinase Reaction Compound->Reaction Enzyme GSK-3β Enzyme Enzyme->Reaction Substrate Substrate + ATP Substrate->Reaction Detection Measure ADP Production (e.g., ADP-Glo) Reaction->Detection Result Determine IC50 Detection->Result

Caption: In vitro GSK-3β inhibition assay workflow.

Conclusion

This guide provides a framework for evaluating this compound as a potential GSK-3β inhibitor. By comparing its hypothetical performance against established inhibitors and utilizing standardized experimental protocols, researchers can systematically investigate its therapeutic potential. The provided information on the GSK-3β signaling pathway and experimental workflows serves as a valuable resource for designing and executing these studies. Further investigation is warranted to determine the actual inhibitory activity and mechanism of action of this compound against GSK-3β.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-methylpyridazine-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Ethyl 3-methylpyridazine-4-carboxylate as a hazardous chemical waste. Due to the absence of a specific, publicly available Safety Data Sheet (SDS), a precautionary approach is mandatory. This involves adhering to stringent disposal protocols designed for hazardous materials.

This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 98832-80-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. Given that this chemical is intended for professional research and industrial use, all handling and disposal must be conducted by technically qualified individuals.[1][2]

Hazard Profile and Safety Precautions
  • Flammability: Similar compounds are classified as flammable liquids.[3][4][5] Keep away from heat, sparks, open flames, and hot surfaces.[3][4][5][6] Use explosion-proof equipment and take precautionary measures against static discharge.[3][4][5]

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][4]

  • Irritation: Causes skin and serious eye irritation.[3]

  • Organ Toxicity: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes, but is not limited to, flame-retardant laboratory coats, chemical-resistant gloves, and safety goggles or a face shield. All handling of waste should be performed in a well-ventilated area, preferably under a chemical fume hood.[3]

Quantitative Data Summary

The following table summarizes key identifiers for this compound and the general hazard classifications based on related chemical structures.

Identifier Value Source
Chemical Name This compound[1][2][7]
CAS Number 98832-80-5[1][2][7]
Molecular Formula C8H10N2O2[1][7]
Molecular Weight 166.18 g/mol [1]
Probable Hazard Class Flammable Liquid, Acute Toxicity, Skin/Eye Irritant, STOT SE[3][4][8]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9][10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][12][13]

Step 1: Waste Identification and Segregation
  • Treat as Hazardous Waste: In the absence of specific data, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.[12][14]

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible wastes, such as acids and bases, must be kept separate to prevent dangerous reactions.[12][15] Keep in a designated hazardous waste storage area.[15]

Step 2: Container Selection and Labeling
  • Select an Appropriate Container:

    • Use a chemically compatible, leak-proof container with a secure, screw-on cap.[12][15] Plastic containers are often preferred over glass to minimize breakage risks.[9]

    • The container must be in good condition, free of cracks or leaks.[12]

  • Label the Container Immediately:

    • As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag provided by your institution's EHS office.[9][12][14]

    • The label must include the following information in clear, legible English:

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9][12]

      • For mixtures, list all chemical constituents and their approximate percentages.[9]

      • The date when waste accumulation began.[9]

      • The name and contact information of the principal investigator or laboratory supervisor.[9]

      • The specific laboratory or room number of origin.[9]

      • Checkboxes or pictograms indicating the associated hazards (e.g., Flammable, Toxic, Irritant).[9]

Step 3: Waste Storage
  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[12][14][15] This prevents the release of vapors and potential spills.

  • Use Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container (such as a lab tray or bin) to contain any potential leaks or spills.[12][15] The secondary container should be capable of holding at least 110% of the volume of the primary container.[15]

  • Adhere to Storage Limits: Be aware of your laboratory's maximum allowable quantity for stored hazardous waste and the time limits for its storage (e.g., 90 days).[15]

Step 4: Arranging for Disposal
  • Contact EHS for Pickup: Once your waste container is ready for disposal, follow your institution's specific procedures to request a hazardous waste collection. This may involve submitting a form online or via email.[9][14]

  • Do Not Transport Waste: Laboratory personnel should not transport hazardous waste across campus.[14] Wait for trained EHS staff or a certified waste vendor to collect it directly from your lab.[14]

Step 5: Disposal of Empty Containers
  • Triple Rinsing: An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the chemical residue.[12][14]

  • Collect Rinsate: The solvent rinsate from this process is also considered hazardous waste and must be collected in a properly labeled hazardous waste container.[12][14]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original chemical and hazard labels.[14] It may then be disposed of in the regular trash or recycled, depending on institutional policy.[12][14]

Mandatory Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for the safe disposal of this compound.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: In-Lab Storage cluster_disposal Phase 3: Final Disposal start Waste Generated (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Leak-Proof, Compatible Container label_waste Affix 'Hazardous Waste' Label with Full Chemical Name & Details container->label_waste add_waste Add Waste to Labeled Container in Ventilated Area (Fume Hood) label_waste->add_waste ppe->container close_container Keep Container Tightly Closed When Not in Use add_waste->close_container secondary_containment Place in Secondary Containment close_container->secondary_containment segregate Store Away from Incompatible Chemicals secondary_containment->segregate request_pickup Submit Waste Pickup Request to EHS Office segregate->request_pickup ehs_collect EHS Collects Waste from Laboratory request_pickup->ehs_collect end Proper Disposal by Licensed Facility ehs_collect->end

Caption: Workflow for Hazardous Chemical Waste Collection and Storage.

G start Disposal Decision for This compound is_hazardous Is the chemical hazardous or its status unknown? start->is_hazardous treat_hazardous Treat as Hazardous Waste. Follow EHS Protocol. is_hazardous->treat_hazardous Yes sewer_disposal Prohibited: Sewer / Drain Disposal treat_hazardous->sewer_disposal trash_disposal Prohibited: Regular Trash Disposal treat_hazardous->trash_disposal

Caption: Disposal Decision Logic for this compound.

References

Personal protective equipment for handling Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 3-methylpyridazine-4-carboxylate

For Immediate Reference: Key Safety and Logistical Information

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on safety data for structurally related pyridazine and pyridine derivatives. It is imperative to treat this compound as a hazardous substance and adhere to the following procedures to ensure personal and environmental safety.

Hazard Profile and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is expected to cause skin and eye irritation and may be harmful if ingested.[1][2] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles/GlassesTightly fitting, conforming to EN 166 standards, to protect against chemical splashes.[3][4]
Face ShieldTo be used in conjunction with safety goggles when there is a significant risk of splashing.[4]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable chemically impervious gloves should be worn.[1][5] Proper glove removal technique must be followed to avoid skin contact.[6]
Body Protection Laboratory CoatA standard lab coat is required to protect against incidental contact.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection Fume Hood or RespiratorAll handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][7] If a fume hood is not available or if aerosols or dust may be generated, a NIOSH-approved respirator is necessary.[1][2]
Operational Plan: Step-by-Step Handling Procedures
  • Preparation and Review : Before handling, thoroughly review this safety guide. Ensure that a designated and properly labeled hazardous waste container is accessible.

  • Engineering Controls : All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer : Handle the compound carefully to avoid generating dust or aerosols. Use appropriate tools for transfers, such as a spatula or powder funnel.

  • Reaction Setup : If used in a reaction, ensure the setup is secure and properly ventilated.

  • Post-Handling : After handling, decontaminate all non-disposable equipment that has come into contact with the chemical using a suitable solvent like ethanol or isopropanol, followed by a thorough wash with soap and water.[1] Dispose of any contaminated cleaning materials as hazardous waste.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use PPE in the designated hazardous waste stream. Wash hands and forearms thoroughly after removing gloves.

Disposal Plan: Waste Management Protocol
  • Waste Segregation : All waste contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, must be segregated as hazardous chemical waste.[1]

  • Waste Container : Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.[7]

  • Storage : Store the hazardous waste container in a designated, secure area away from incompatible materials, following institutional and local regulations.

  • Final Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain or in regular trash.[2]

Emergency Procedures
  • Spill : In the event of a spill, evacuate the immediate area.[1] Contain the spill using an inert absorbent material such as vermiculite or sand.[1] Carefully collect the absorbed material into a labeled hazardous waste container.[1] Clean the spill area thoroughly.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[8]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

  • Inhalation : Move the affected person to fresh air.[8]

  • Ingestion : If swallowed, rinse the mouth with water.[8]

In all cases of exposure, seek immediate medical advice.

Workflow for Safe Handling of this compound

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_review Review Safety Guide prep_ppe Assemble PPE prep_review->prep_ppe prep_waste Prepare Waste Container prep_ppe->prep_waste handle_don Don PPE prep_waste->handle_don Proceed to Handling handle_weigh Weigh & Transfer handle_don->handle_weigh handle_react Perform Experiment handle_weigh->handle_react clean_decon Decontaminate Equipment handle_react->clean_decon Experiment Complete clean_waste Segregate Waste clean_decon->clean_waste clean_doff Doff PPE clean_waste->clean_doff clean_wash Wash Hands clean_doff->clean_wash disp_store Store Waste Securely clean_wash->disp_store Waste Ready for Storage disp_collect Professional Disposal disp_store->disp_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.